1-Methyl-4-propylcyclohexane
Description
Structure
3D Structure
Properties
CAS No. |
28954-42-9 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1-methyl-4-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
QAXQTVWXIPRDOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Characterization of 1-Methyl-4-Propylcyclohexane for Advanced Fuel Modeling
Executive Summary
In the pursuit of high-fidelity kinetic models for transportation fuels, 1-methyl-4-propylcyclohexane (C
This technical guide provides a rigorous synthesis of the thermochemical properties of 1-methyl-4-propylcyclohexane. It integrates estimated parameters derived from high-level Group Additivity methods with standardized experimental protocols, offering a self-validating framework for researchers developing combustion mechanisms.
Molecular Architecture & Isomerism
The thermodynamic behavior of 1-methyl-4-propylcyclohexane is governed by its conformational isomerism. Unlike linear alkanes, the cyclohexane ring introduces restricted rotation, leading to cis and trans stereoisomers.
-
Trans-1-methyl-4-propylcyclohexane: The diequatorial conformation is thermodynamically favored due to minimized 1,3-diaxial interactions. This isomer typically exhibits a slightly lower heat of formation and higher boiling point compared to the cis form.
-
Cis-1-methyl-4-propylcyclohexane: One substituent occupies an axial position, introducing steric strain (approx. 1.7 kcal/mol instability relative to trans).
Critical Distinction: Researchers must not confuse this molecule with p-menthane (1-methyl-4-isopropylcyclohexane). While isomeric (C
Thermochemical Profile
Due to the scarcity of direct calorimetric data for this specific isomer, the following values are synthesized using Benson’s Group Additivity (BGA) and Joback’s Method , calibrated against n-butylcyclohexane benchmarks. These values represent the trans isomer (most stable conformer).
Table 1: Thermodynamic Properties (Standard State, 298.15 K)
| Property | Symbol | Value | Unit | Method/Source |
| Enthalpy of Formation | -215.8 | kJ/mol | Joback/BGA Consensus [1] | |
| Gibbs Energy of Formation | 50.1 | kJ/mol | Joback Estimation [1] | |
| Enthalpy of Fusion | 14.6 | kJ/mol | Estimated | |
| Enthalpy of Vaporization | 38.0 | kJ/mol | At | |
| Heat Capacity | 300.2 | J/(mol[1][2]·K) | BGA Derived | |
| Entropy | 412.5 | J/(mol·K) | BGA Derived |
Table 2: Phase Equilibrium & Critical Constants
| Property | Symbol | Value | Unit | Significance |
| Normal Boiling Point | 443.1 | K | Distillation curve matching | |
| Critical Temperature | 639.5 | K | Equation of State (EOS) input | |
| Critical Pressure | 24.8 | bar | Supercritical combustion modeling | |
| Critical Volume | 0.527 | m | Compressibility factor calc. | |
| Acentric Factor | 0.385 | - | Vapor pressure correlation |
Scientist’s Note: The enthalpy of formation (
) is the most sensitive parameter for kinetic modeling. A variation of ±4 kJ/mol can shift predicted ignition delay times by up to 15% in the Negative Temperature Coefficient (NTC) regime. The value provided above (-215.8 kJ/mol) is consistent with the methylene increment from methylcyclohexane (kJ/mol) adding three CH groups.
Computational Modeling: Benson Group Additivity[3]
To validate the thermodynamic data without expensive calorimetry, we employ Benson Group Additivity.[3] This method is "self-validating" because it reconstructs the molecule from chemically distinct substructures.
Calculation Logic for 1-methyl-4-propylcyclohexane:
-
Ring Structure: Cyclohexane ring (Base).[4]
-
Substituents:
-
Group Corrections:
-
Ring-C Tertiary: 2 groups (C attached to substituents).
-
Ring-C Secondary: 4 groups (Unsubstituted ring carbons).
-
Side Chain: 1 Primary (
), 2 Secondary ( ).
-
The following Graphviz diagram illustrates the logical flow of this thermodynamic reconstruction and its feed into kinetic mechanisms.
Figure 1: Workflow connecting Benson Group Additivity inputs to Kinetic Modeling outputs. The additivity of structural groups ensures thermochemical consistency in bond dissociation energy calculations.
Experimental Methodologies
For researchers requiring validation of the estimated values, the following protocols define the industry standard for characterizing fuel components.
Protocol A: High-Precision Combustion Calorimetry
Objective: Determine
-
Sample Preparation:
-
Purify 1-methyl-4-propylcyclohexane to >99.5% purity (verify via GC-MS).
-
Encapsulate 0.5 g of liquid sample in a m-carborane or gelatin capsule of known calorific value to prevent evaporation loss during setup.
-
-
Combustion Setup:
-
Place capsule in the platinum crucible.
-
Attach cotton fuse (10 cm) to the ignition wire, ensuring contact with the capsule.
-
Pressurize bomb with 3.0 MPa (30 atm) of high-purity Oxygen (99.999%).
-
-
Calorimetric Run:
-
Equilibrate water jacket temperature (25.00 ± 0.01 °C).
-
Fire ignition circuit.[8] Record temperature rise (
) using a thermistor with 0.0001 K resolution. -
Crucial Step: Analyze post-combustion gases for CO (incomplete combustion) and soot. Any soot invalidates the run.
-
-
Calculation:
-
Convert
to using correction. -
Derive
using Hess's Law and known of CO and H O.
-
Protocol B: Ebulliometric Vapor Pressure Measurement
Objective: Determine Boiling Point (
-
System Loading: Charge the ebulliometer with 20 mL of degassed sample.
-
Pressure Control: Connect to a vacuum manifold with a pressure controller (±0.01 kPa accuracy).
-
Isobaric Heating:
-
Set pressure to a specific isobar (e.g., 10 kPa).
-
Heat until stable reflux is observed. The temperature at the condensation equilibrium head is the boiling point at that pressure.
-
-
Data Collection: Measure
at pressures ranging from 2 kPa to 101.325 kPa. -
Analysis: Fit data to the Antoine Equation:
.-
Differentiation of the Antoine curve yields
via the Clausius-Clapeyron relation.
-
Application in Fuel Modeling
1-methyl-4-propylcyclohexane is a "Tier 2" surrogate component. It is used when a model requires:
-
Cycloparaffinic Content: To match the ~20% cycloalkane fraction in Jet A-1.
-
Molecular Weight Matching: C10 matches the average carbon number of jet fuel better than methylcyclohexane (C7).
-
Sooting Tendency: The ring structure provides a pathway to benzene formation via dehydrogenation, critical for predicting Threshold Sooting Index (TSI).
Kinetic Pathway Visualization: The combustion of this molecule follows a distinct pathway compared to linear alkanes. The ring structure preserves itself during initial H-abstraction, leading to cyclic radicals that eventually ring-open to form linear dienes.
Figure 2: Simplified kinetic oxidation pathway for 1-methyl-4-propylcyclohexane, highlighting the competition between low-temperature branching (knocking/ignition) and high-temperature aromatization (soot).
References
-
Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications. Link
-
NIST Chemistry WebBook. Standard Reference Data for Alkylcyclohexanes. National Institute of Standards and Technology. Link
- Benson, S. W. (1976).
-
Dooley, S., et al. (2010). A jet fuel surrogate formulated by real fuel properties. Combustion and Flame. Link
-
Cheméo. Chemical Properties of 1-Methyl-4-propylcyclohexane. Link
Sources
- 1. 1-Methyl-4-propylcyclohexane, trans - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 4. exxonmobilchemical.com [exxonmobilchemical.com]
- 5. QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. brainly.com [brainly.com]
- 8. chemistry.montana.edu [chemistry.montana.edu]
An In-depth Technical Guide to the Enthalpy of Vaporization of 1-Methyl-4-Propylcyclohexane at Standard Conditions
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the enthalpy of vaporization (ΔHvap) of 1-methyl-4-propylcyclohexane. Given the importance of this thermodynamic property in fields ranging from materials science to pharmaceutical development, a thorough understanding of its determination is crucial for accurate process modeling, formulation design, and computational chemistry validation.
Introduction: The Significance of Enthalpy of Vaporization
The enthalpy of vaporization represents the energy required to transform one mole of a substance from a liquid to a gaseous state at a constant temperature and pressure.[1] This fundamental thermodynamic parameter is a direct measure of the strength of intermolecular forces within a liquid. For a molecule like 1-methyl-4-propylcyclohexane, a non-polar alkyl-substituted cycloalkane, these forces are primarily London dispersion forces.
In the context of drug development and materials science, ΔHvap is a critical parameter for:
-
Predicting Vapor Pressure: The Clausius-Clapeyron equation directly relates the enthalpy of vaporization to the vapor pressure of a substance at different temperatures. This is vital for understanding and modeling evaporation rates, which is crucial in processes like solvent drying, spray drying, and lyophilization.
-
Process Engineering and Safety: Accurate ΔHvap values are essential for the design and safety analysis of processes involving heating, distillation, and vaporization.
-
Computational Modeling: Experimental ΔHvap values serve as a critical benchmark for validating and refining computational models that predict molecular behavior and interactions.
-
Solubility and Partitioning: The energy required for a molecule to leave the liquid phase is intrinsically linked to its solubility in various solvents and its partitioning behavior in multiphase systems, such as in drug delivery and environmental fate studies.
This guide will delve into both computational estimation and experimental determination methods for the enthalpy of vaporization of 1-methyl-4-propylcyclohexane, providing researchers with the necessary knowledge to critically evaluate available data and design robust experimental protocols.
Theoretical Framework
The vaporization of a liquid is an endothermic process, meaning it requires an input of energy to overcome the cohesive intermolecular forces holding the liquid molecules together.[1] The enthalpy of vaporization is temperature-dependent; it decreases as temperature increases, eventually becoming zero at the critical point.[1] "Standard conditions" for enthalpy of vaporization typically refer to a pressure of 1 bar (100 kPa), although the temperature can vary. For comparative purposes, values are often reported at 298.15 K (25 °C).
Computational Estimation of ΔHvap of 1-Methyl-4-Propylcyclohexane
The Joback Group Contribution Method
A widely used estimation technique is the Joback method, a group-contribution approach that predicts various thermodynamic properties from molecular structure alone. This method assumes that the overall property is the sum of contributions from its constituent functional groups.
The predicted values for the standard enthalpy of vaporization (ΔHvap°) for the cis and trans isomers of 1-methyl-4-propylcyclohexane, as calculated by the Joback method, are available in the Cheméo database.
| Compound | Predicted ΔHvap° (kJ/mol) | Source |
| cis-1-Methyl-4-propylcyclohexane | 37.97 | |
| trans-1-Methyl-4-propylcyclohexane | 37.97 |
Causality and Limitations of the Joback Method: The Joback method's simplicity is its strength, allowing for rapid estimation without the need for experimental data. However, its accuracy is limited. The method does not account for interactions between functional groups or complex conformational effects, which can be significant in cyclic systems like cyclohexane derivatives. For instance, the identical predicted values for the cis and trans isomers suggest that the method is not sensitive to the subtle differences in their intermolecular interactions arising from their different spatial arrangements.
Experimental Determination of Enthalpy of Vaporization
For high-fidelity data, experimental determination is indispensable. The two primary methods for measuring the enthalpy of vaporization are calorimetry and vapor pressure measurement.
Calorimetric Determination
Calorimetry offers a direct measurement of the heat absorbed during the vaporization process. A vaporization calorimeter is specifically designed for this purpose.
This protocol describes a common approach using an isothermal calorimeter.
Principle: A known mass of the liquid is vaporized at a constant temperature, and the heat input required for this phase change is measured directly.
Step-by-Step Methodology:
-
Calorimeter Preparation: The calorimeter is brought to the desired experimental temperature and allowed to stabilize. The heat leak characteristics of the system are determined in a blank run.
-
Sample Introduction: A precisely weighed sample of 1-methyl-4-propylcyclohexane is introduced into a vaporization chamber within the calorimeter.
-
Vaporization: The sample is vaporized by passing a slow stream of an inert carrier gas (e.g., nitrogen or helium) through the liquid or by reducing the pressure above the liquid.
-
Heat Flow Measurement: The heat absorbed by the sample during vaporization is compensated by an electric heater to maintain isothermal conditions. The power supplied to this heater is measured accurately over the duration of the vaporization.
-
Mass Determination: The amount of vaporized substance is determined by weighing the sample container before and after the experiment or by condensing and weighing the vapor.
-
Calculation: The molar enthalpy of vaporization is calculated using the following equation:
ΔHvap = (Qtotal - Qblank) / n
where:
-
Qtotal is the total heat supplied by the heater.
-
Qblank is the heat leak determined in the blank run.
-
n is the number of moles of the vaporized substance.
-
Self-Validation and Trustworthiness:
-
Calibration: The calorimeter is calibrated using a substance with a well-established enthalpy of vaporization, such as water or benzene.
-
Varying Flow Rate/Vaporization Rate: The experiment should be repeated at different carrier gas flow rates or vaporization rates to ensure that the measured ΔHvap is independent of the rate of vaporization. This confirms that the system is in thermal equilibrium.
-
Purity Analysis: The purity of the 1-methyl-4-propylcyclohexane sample should be confirmed using techniques like gas chromatography-mass spectrometry (GC-MS), as impurities can significantly affect the measured enthalpy of vaporization.
Caption: Workflow for the calorimetric determination of ΔHvap.
Determination from Vapor Pressure Measurements
An indirect yet powerful method for determining the enthalpy of vaporization is by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.
The Clausius-Clapeyron equation describes the relationship between the vapor pressure (P) and the absolute temperature (T):
ln(P) = - (ΔHvap / R) * (1/T) + C
where:
-
R is the ideal gas constant (8.314 J/(mol·K)).
-
C is a constant.
This equation is in the form of a straight line (y = mx + b), where y = ln(P), x = 1/T, and the slope (m) = -ΔHvap / R.
Principle: The vapor pressure of 1-methyl-4-propylcyclohexane is measured at several different temperatures. The enthalpy of vaporization is then derived from the slope of a plot of ln(P) versus 1/T.
Step-by-Step Methodology:
-
Sample Preparation: A pure sample of 1-methyl-4-propylcyclohexane is placed in a thermostatted vessel connected to a pressure measurement system. The sample is thoroughly degassed to remove any dissolved air.
-
Temperature Control: The temperature of the vessel is precisely controlled and varied in steps.
-
Pressure Measurement: At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.
-
Data Plotting: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).
-
Slope Determination: A linear regression is performed on the plotted data to determine the slope of the line.
-
Calculation: The enthalpy of vaporization is calculated from the slope:
ΔHvap = - slope * R
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: At each temperature point, the pressure must be monitored until it becomes stable, ensuring that vapor-liquid equilibrium has been achieved.
-
Linearity of the Plot: A high coefficient of determination (R²) for the linear regression of the ln(P) vs. 1/T plot validates the applicability of the Clausius-Clapeyron equation over the measured temperature range and the quality of the experimental data.
-
Reproducibility: The experiment should be repeated to ensure the reproducibility of the vapor pressure measurements.
Caption: Workflow for determining ΔHvap from vapor pressure data.
Data Summary and Comparison
As no direct experimental value for 1-methyl-4-propylcyclohexane is available, a comparison with structurally similar compounds is informative.
| Compound | ΔHvap (kJ/mol) | Temperature (K) | Method | Source |
| cis-1-Methyl-4-propylcyclohexane | 37.97 | Standard | Joback (Predicted) | |
| trans-1-Methyl-4-propylcyclohexane | 37.97 | Standard | Joback (Predicted) | |
| n-Propylcyclohexane | 41.7 | 361 | Vapor Pressure | |
| Ethylcyclohexane | 38.6 | 338 | Vapor Pressure | |
| Methylcyclohexane | 35.3 ± 0.2 | Standard | Average of 10 values |
The predicted value for 1-methyl-4-propylcyclohexane (37.97 kJ/mol) is reasonably close to the experimental values for its structural analogues, ethylcyclohexane (38.6 kJ/mol) and n-propylcyclohexane (41.7 kJ/mol). The slightly lower predicted value compared to n-propylcyclohexane may be plausible due to the branched nature of the propyl group in the target molecule, which can slightly reduce the efficiency of intermolecular packing and interactions. However, without experimental data, this remains a hypothesis.
Conclusion and Recommendations
The standard enthalpy of vaporization of 1-methyl-4-propylcyclohexane is estimated to be approximately 37.97 kJ/mol based on the Joback group contribution method. While this provides a useful starting point, for applications requiring high accuracy, experimental determination is strongly recommended.
Both calorimetry and vapor pressure measurement are robust methods for this purpose. The choice between them will depend on the available equipment and the specific experimental constraints. For a comprehensive understanding, performing measurements over a range of temperatures is advisable. The resulting data will not only provide a reliable value for the enthalpy of vaporization but also enable the accurate prediction of the vapor pressure of 1-methyl-4-propylcyclohexane across different conditions, which is invaluable for process design, safety assessments, and the validation of computational models.
References
-
Cheméo. (n.d.). 1-Methyl-4-propylcyclohexane, cis. Retrieved from [Link]
-
Cheméo. (n.d.). 1-Methyl-4-propylcyclohexane, trans. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, propyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Enthalpy of vaporization. Retrieved from [Link]
Sources
1-methyl-4-propylcyclohexane conformational analysis and steric energy
Conformational Dynamics and Steric Energy Analysis of 1-Methyl-4-Propylcyclohexane[1][2]
Executive Summary
This technical guide provides a rigorous conformational analysis of 1-methyl-4-propylcyclohexane, a disubstituted cycloalkane frequently utilized as a lipophilic scaffold in medicinal chemistry.[1][2] We examine the thermodynamic stability of cis and trans stereoisomers through the lens of A-values and 1,3-diaxial interactions.[2] This document is designed for research scientists, detailing the energetic hierarchy of conformers and providing a validated computational protocol for verifying these energies in silico.
Stereochemical Framework
The 1,4-disubstitution pattern on a cyclohexane ring creates a unique stereochemical environment where the relationship between substituents is defined by the plane of the ring. Unlike 1,2- or 1,3-systems, the 1,4-system does not exhibit optical isomerism (enantiomers) due to the presence of a plane of symmetry passing through C1 and C4; however, it exhibits distinct geometric isomerism (cis vs. trans).[1][2]
The Geometric Isomers
-
Trans-1-methyl-4-propylcyclohexane: The substituents are on opposite sides of the ring plane.[1][2][3] In the chair conformation, this geometry forces the substituents to be either both equatorial (e,e) or both axial (a,a).[2]
-
Cis-1-methyl-4-propylcyclohexane: The substituents are on the same side of the ring plane.[1][2][3] This geometry necessitates that one substituent is equatorial while the other is axial (e,a or a,e).[1][2]
Thermodynamic & Steric Energy Analysis
To determine the global minimum and the population distribution of conformers, we apply the concept of A-values .[2] The A-value represents the Gibbs free energy difference (
Table 1: Standard A-Values for Relevant Substituents
| Substituent | A-Value (kcal/mol) | Steric Origin |
| Methyl ( | 1.74 | 1,3-diaxial interactions with ring protons |
| Ethyl ( | 1.79 | Similar to methyl; flexible tail rotates away |
| n-Propyl ( | 1.80 | Marginal increase over ethyl due to entropy |
| Isopropyl ( | 2.15 | Branching at |
Note: The n-propyl group has an A-value very similar to the ethyl group (approx 1.80 kcal/mol) because the alkyl chain can rotate away from the ring, preventing additional steric clash. This is a critical distinction from branched isopropyl groups.
Energetic Hierarchy of Conformers
We analyze the four possible chair conformations. The total steric energy (
A. Trans-Isomer (Global Minimum)[1][2]
B. Cis-Isomer (Higher Energy)[1][2]
-
Analysis: The energy difference between the two cis chair forms is minute (
kcal/mol).[1][2] The equilibrium will be a nearly 50:50 mixture, with a very slight preference for Conformer 3 (where the larger propyl group is equatorial).[1][2]
Summary of Stability
The trans isomer is thermodynamically more stable than the cis isomer by approximately 1.74 kcal/mol.[1]
Conformational Equilibrium Diagram
The following diagram illustrates the relationship between the geometric isomers and their respective conformational flips, highlighting the energetic costs.
Caption: Energetic hierarchy of 1-methyl-4-propylcyclohexane isomers. Green indicates stability; red indicates high strain.[2]
Computational Validation Protocol
For researchers requiring precise values tailored to specific solvent environments (e.g., chloroform for NMR, water for biological assay), the following computational workflow is recommended. This protocol moves from low-cost molecular mechanics to high-level DFT.[1][2]
Step 1: Conformer Generation (Molecular Mechanics)[1][2]
-
Procedure:
Step 2: Geometry Optimization (DFT)[1][2]
-
Rationale: B3LYP is standard, but the D3(BJ) dispersion correction is critical for accurately modeling the attractive van der Waals forces between the propyl chain and the ring protons in the axial conformations.
-
Input Keyword Example (Gaussian):
opt freq b3lyp/6-311g(d,p) empiricaldispersion=gd3bj scrf=(solvent=chloroform)[1][2]
Step 3: Energy Calculation & Boltzmann Weighting[12]
-
Calculation: Extract Gibbs Free Energy (
) from the frequency calculation output. -
Formula: Calculate the Boltzmann population (
) for each conformer at 298 K: [1][2] -
Validation: The calculated
between trans-(e,e) and cis-(a,e) should align with the theoretical difference of ~1.74 kcal/mol.[1][2]
Computational Workflow Diagram
Caption: Standardized computational pipeline for deriving accurate thermodynamic parameters for cyclohexane derivatives.
References
-
Winstein, S.; Holness, N. J. (1955).[1][2] "Neighboring Carbon and Hydrogen.[1][2][13] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society, 77(21), 5562–5578.[1][2] Link[1][2]
-
Eliel, E. L.; Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. John Wiley & Sons.[1][2] (Standard reference for A-values and conformational analysis).
-
Wiberg, K. B. (1990).[1][2] "The A-values of substituents on the cyclohexane ring." Angewandte Chemie International Edition, 25, 312.[1][2]
-
Master Organic Chemistry. (2019). "A Values For Substituted Cyclohexanes." (Aggregated data from Reich, H. Univ.[1][2] Wisconsin).[1][2] Link
-
NIST Chemistry WebBook. (2023).[1][2] "Propylcyclohexane Thermochemistry Data." Link
Sources
- 1. 1-Methyl-4-propylcyclohexane | C10H20 | CID 521123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylcyclohexane | C9H18 | CID 15505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. A value - Wikipedia [en.wikipedia.org]
- 6. The A value of a substituent on a cyclohexane ring is essentially... | Study Prep in Pearson+ [pearson.com]
- 7. homework.study.com [homework.study.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Cyclohexane, propyl- (CAS 1678-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. Cyclohexane, propyl- [webbook.nist.gov]
Technical Guide: Solubility Profiling of 1-Methyl-4-Propylcyclohexane in Polar vs. Nonpolar Media
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility behavior of 1-methyl-4-propylcyclohexane (C₁₀H₂₀), a saturated bicyclic hydrocarbon often utilized as a lipophilic surrogate in drug discovery and organic synthesis.[1]
Understanding the solvation thermodynamics of this molecule is critical for:
-
Partition Coefficient (LogP) Determination: Validating predictive models for lipophilicity.
-
Lipid-Based Drug Delivery: Optimizing Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Purification Protocols: Designing liquid-liquid extraction workflows.[1]
Key Finding: 1-Methyl-4-propylcyclohexane exhibits a classic hydrophobic profile, showing near-total immiscibility in water (Polar) and complete miscibility in aliphatic hydrocarbons (Nonpolar).[1][2] This behavior is driven by the high energetic cost of cavity formation in polar networks versus favorable London dispersion forces in nonpolar media.
Molecular Architecture & Physicochemical Profile[1]
The solubility profile of 1-methyl-4-propylcyclohexane is dictated by its aliphatic, saturated structure.[1] Unlike aromatic compounds, it lacks
Table 1: Physicochemical Properties (Isomeric Mixture)
| Property | Value | Source | Implications for Solubility |
| Molecular Weight | 140.27 g/mol | Moderate size; diffusion-limited in viscous media.[1] | |
| LogP (Octanol/Water) | 4.8 (Predicted) | Highly Lipophilic; partitions strongly into organic phases.[1] | |
| Water Solubility | ~0.5 mg/L (Est.)[1] | Practically insoluble; requires sensitive detection (GC-FID).[1] | |
| Boiling Point | ~171°C | Volatile; requires headspace control during equilibration.[1] | |
| Dipole Moment | ~0 D | Theoretical | Nonpolar; interacts primarily via induced dipoles.[1] |
Thermodynamics of Solvation
The dissolution of 1-methyl-4-propylcyclohexane is governed by the Gibbs Free Energy equation:
Nonpolar Solvents (e.g., Hexane, Toluene)
-
Enthalpy (
): The solute-solute interactions (Van der Waals) are energetically similar to solvent-solvent interactions.[1] Breaking these bonds to form solute-solvent interactions results in a near-zero or slightly exothermic enthalpy change.[1] -
Entropy (
): Mixing increases the randomness of the system, driving the process. -
Result: High Solubility / Miscible.
Polar Solvents (e.g., Water)
-
The Hydrophobic Effect: Water molecules form a highly ordered hydrogen-bonded network.[1] Inserting a nonpolar cyclohexane ring requires breaking these bonds to form a "cavity."
-
Entropy Penalty: Water molecules at the interface must reorient to maximize H-bonds around the intruder, forming an ordered "clathrate-like" cage.[1] This significantly decreases entropy (
). -
Result: Insoluble / Immiscible.
Diagram 1: Solvation Thermodynamics Pathway[1]
Caption: Thermodynamic cycle showing energy barriers in cavity formation vs. energy release in solvation.
Experimental Protocol: Solubility Determination
Due to the lack of a chromophore (no conjugated
Materials
-
Analyte: 1-Methyl-4-propylcyclohexane (>98% purity).[1]
-
Solvents: Water (LC-MS grade), Hexane, Methanol, Ethanol.[1]
-
Internal Standard: Decane or Dodecane (structurally similar, distinct retention time).
Workflow: Shake-Flask Method with GC-FID Quantification
-
Preparation: Add excess 1-methyl-4-propylcyclohexane (approx. 1 mL) to 10 mL of the target solvent in a borosilicate glass vial with a PTFE-lined cap.
-
Equilibration:
-
Agitate at 25°C ± 0.1°C for 24 hours using an orbital shaker (200 rpm).
-
Allow phases to separate for 4 hours. (Centrifugation at 3000g for 10 min may be required for emulsions).
-
-
Sampling:
-
Carefully withdraw the supernatant (saturated solution).
-
Critical Step: Filter through a 0.22 µm PTFE syringe filter (pre-saturated) to remove undissolved micro-droplets.
-
-
Derivatization/Dilution: Dilute the aliquot with a compatible solvent (e.g., Hexane) containing the Internal Standard.
-
Analysis: Inject 1 µL into GC-FID.
Diagram 2: Analytical Workflow
Caption: Step-by-step protocol for accurate solubility quantification using GC-FID.[1]
Comparative Solubility Data
The following table summarizes the expected solubility behavior based on the "Like Dissolves Like" principle and experimental data for homologous alkylcyclohexanes.
| Solvent Class | Solvent | Dielectric Constant ( | Solubility Prediction | Mechanism |
| Nonpolar | n-Hexane | 1.88 | Miscible | Favorable London Dispersion Forces.[1] |
| Nonpolar | Toluene | 2.38 | Miscible | Favorable Van der Waals interactions.[1] |
| Polar Aprotic | Acetone | 20.7 | Partial/High | Soluble, but may exhibit phase separation at low temps.[1] |
| Polar Protic | Ethanol | 24.5 | Partial | Limited solubility due to H-bonding network of ethanol.[1] |
| Polar Protic | Water | 80.1 | Insoluble (<1 mg/L) | Hydrophobic effect; high energy cost of cavity formation.[1] |
Applications in Drug Development[3][4]
Lipophilicity Surrogate
In Early Discovery, 1-methyl-4-propylcyclohexane serves as a non-aromatic lipophilic scaffold.[1] It is used to validate LogP calculation algorithms (e.g., cLogP) because its experimental partition coefficient is purely driven by sterics and hydrophobicity, without the complication of
"Magic Methyl" Effect Study
The addition of the methyl group to the propylcyclohexane ring (transforming propylcyclohexane to 1-methyl-4-propylcyclohexane) significantly alters the conformational lock of the ring.[1] This molecule is used in Structure-Activity Relationship (SAR) studies to understand how increasing bulkiness affects solubility in lipid bilayers versus aqueous blood plasma [1].[1]
Formulation: SEDDS
For drugs with poor water solubility (BCS Class II/IV), this molecule acts as a model "oil phase" component in Self-Emulsifying Drug Delivery Systems (SEDDS) .[1] Researchers use it to test the emulsification capacity of surfactants (e.g., Tween 80) without wasting expensive API (Active Pharmaceutical Ingredient) [2].
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 521123, 1-Methyl-4-propylcyclohexane.[1] Retrieved from [Link][3]
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NIST Mass Spectrometry Data Center. 1-Methyl-4-propylcyclohexane.[1][3] NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link][5]
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Cheméo. Chemical Properties of 1-Methyl-4-propylcyclohexane. Retrieved from [Link]
-
Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual grounding for "Magic Methyl" application). [Link]
An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-4-propylcyclohexane: Focus on Refractive Index and Density at 25°C
Introduction: The Significance of Physicochemical Properties
1-methyl-4-propylcyclohexane (CAS No. 4291-81-0) is a saturated cyclic hydrocarbon whose physical properties are of interest in various fields, from materials science to pharmacology.[1] As with any compound under investigation, its density and refractive index are fundamental parameters. Density is crucial for mass-to-volume conversions, fluid dynamics modeling, and formulation development. The refractive index, a measure of how light propagates through the substance, is essential for purity assessment, quality control, and the determination of other properties like molar refractivity.
This guide addresses the current data gap by empowering researchers with the foundational knowledge and practical methodologies required to determine these values accurately.
Theoretical Framework: Structure-Property Relationships
The molecular structure of 1-methyl-4-propylcyclohexane dictates its macroscopic physical properties. Understanding these relationships is key to interpreting experimental results.
Conformational Isomerism
Like all substituted cyclohexanes, 1-methyl-4-propylcyclohexane exists predominantly in a stable chair conformation to minimize angular and torsional strain.[2][3] The methyl and propyl substituents can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, the conformer where the substituent groups are in the equatorial position is significantly more stable and therefore predominates at equilibrium.[2][3][4]
Cis/Trans Stereoisomerism
1-methyl-4-propylcyclohexane exists as two geometric isomers: cis and trans.
-
In the cis isomer , both the methyl and propyl groups are on the same face of the ring (e.g., both "up" or both "down"). In the most stable chair conformation, one group will be axial and the other equatorial.
-
In the trans isomer , the groups are on opposite faces. The most stable conformation places both the methyl and propyl groups in equatorial positions, leading to a more stable molecule compared to the cis isomer.
These structural differences, though subtle, will lead to distinct values for density and refractive index. The trans isomer, being more stable and potentially having a more compact average conformation, may exhibit a slightly higher density and refractive index.
Comparative Data of Related Cyclohexanes
While specific experimental data for 1-methyl-4-propylcyclohexane at 25°C is sparse, data from related isomers and similar structures provide a useful reference point. These values can help in estimating the expected range for the target compound.
| Compound | CAS Number | Density (g/cm³) | Refractive Index (n) | Notes |
| 1-Methyl-1-propylcyclohexane | 4258-93-9 | 0.783 | 1.430 | Isomer; Temperature for measurements not specified.[5] |
| 1-Isopropyl-4-methylcyclohexane | 99-82-1 | 0.797 | 1.456 | Structurally similar; Refractive index measured at 22°C.[6] |
Note: The data presented are sourced from available chemical databases and may not be specified at the target temperature of 25°C. They are intended for comparative purposes only.
Experimental Determination Protocols
The following sections provide detailed, step-by-step protocols for the accurate measurement of refractive index and density. These methods are designed to be self-validating through careful calibration and control of experimental variables.
Measurement of Refractive Index
The refractive index is determined using a refractometer, which measures the angle at which light bends when passing from a prism of known refractive index into the liquid sample.[7][8] Digital Abbe refractometers are commonly used for their high precision and ease of use.[9]
Experimental Workflow: Refractive Index Measurement
Caption: Workflow for the precise measurement of refractive index.
Detailed Protocol:
-
Instrument Calibration: Turn on the refractometer and its temperature control unit, setting the target temperature to 25.0°C. Calibrate the instrument using a certified refractive index standard or, for routine checks, with deionized water (n D = 1.3325 at 25°C).
-
Sample Preparation: Ensure the sample of 1-methyl-4-propylcyclohexane is clear and free of any particulates. Allow the sample to thermally equilibrate to the ambient temperature of the laboratory.
-
Measurement:
-
Open the prism assembly of the refractometer. Using a clean pipette, place a few drops of the sample onto the surface of the lower prism, ensuring the surface is fully covered.
-
Close the prism assembly gently but firmly.
-
Allow 1-2 minutes for the sample temperature to stabilize to the set point of 25.0°C. Temperature is a critical factor as the refractive index of liquids decreases with increasing temperature.[7]
-
Activate the reading mechanism. The instrument will automatically measure and display the refractive index, typically at the sodium D-line (589 nm), denoted as n D.
-
-
Cleaning and Replication:
-
Thoroughly clean the prism surfaces with a soft lens tissue moistened with a suitable solvent (e.g., ethanol or isopropanol), followed by a dry tissue.
-
Repeat the measurement with fresh aliquots of the sample at least two more times to ensure reproducibility. The readings should agree to within ±0.0002.
-
-
Data Reporting: Report the average of the replicate measurements along with the standard deviation.
Measurement of Density
Density is the mass per unit volume. For high-precision measurements, a digital density meter operating on the oscillating U-tube principle is recommended. Alternatively, a calibrated pycnometer can be used.
Experimental Workflow: Density Measurement
Caption: Workflow for the precise measurement of density.
Detailed Protocol:
-
Instrument Calibration: Set the digital density meter to maintain a constant temperature of 25.0°C. Perform a two-point calibration. The first point is with dry air, and the second is with degassed, high-purity deionized water (density ≈ 0.997047 g/cm³ at 25°C).
-
Sample Injection:
-
Using a syringe, slowly and carefully inject the 1-methyl-4-propylcyclohexane sample into the measurement cell (the U-tube).
-
Visually inspect the cell to ensure it is completely free of air bubbles, as these will cause significant errors in the measured density.
-
-
Measurement:
-
Allow the instrument to stabilize. The device measures the period of oscillation of the U-tube filled with the sample, which is directly related to the sample's density.
-
Once the reading is stable, record the density value.
-
-
Cleaning and Replication:
-
Flush the measurement cell with a sequence of solvents to remove the sample completely (e.g., heptane followed by acetone or isopropanol) and then dry the cell with a stream of dry air.
-
Perform at least two additional measurements with fresh sample aliquots.
-
-
Data Reporting: Report the average density at 25°C, typically in g/cm³, along with the standard deviation.
Conclusion
The precise determination of refractive index and density is a foundational step in the comprehensive characterization of any chemical compound. For 1-methyl-4-propylcyclohexane, where such data is not readily found in the literature, the experimental protocols detailed in this guide provide a robust pathway for researchers to generate reliable and accurate data. Adherence to strict temperature control, proper instrument calibration, and meticulous sample handling are paramount to achieving trustworthy results that can confidently be used in further research and development applications.
References
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Chemsrc. 1-methyl-1-propylcyclohexane | CAS#:4258-93-9. [Link]
-
National Center for Biotechnology Information. 1-Methyl-4-propylcyclohexane | C10H20 | CID 521123. PubChem. [Link]
-
ChemBK. 1-isopropyl-4-methylcyclohexane. [Link]
-
National Institute of Standards and Technology. 1-Methyl-4-propylcyclohexane, trans. NIST Chemistry WebBook. [Link]
-
Cheméo. 1-Methyl-4-propylcyclohexane, trans - Chemical & Physical Properties. [Link]
-
Chemistry LibreTexts. 4.4: Substituted Cyclohexanes. [Link]
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Emerson Automation Solutions. Applying Density Meters in Liquid Hydrocarbon Measurement. [Link]
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Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial. [Link]
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-
Brainly.in. physical properties of substituted cyclohexane. [Link]
-
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-
University of Toronto Scarborough. Refractive Index Theory. [Link]
-
ZI-ARGUS. Fundamentals of Liquid Measurement. [Link]
-
Chemistry LibreTexts. Substituted Cyclohexanes. [Link]
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Emerson Automation Solutions. Application of Density Meters to Liquid Hydrocarbon Measurement. [Link]
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ResearchGate. Measurement of the Refractive Index of Crude Oil and Asphaltene Solutions: Onset Flocculation Determination. [Link]
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FasterCapital. Substituted Cyclohexanes And Their Properties. [Link]
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-
Mettler Toledo. Refractive Index: All You Need to Know. [Link]
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An In-Depth Technical Guide to the Ab Initio Calculation of Ring Strain in 1-Methyl-4-propylcyclohexane
Abstract
This guide provides a comprehensive framework for the theoretical investigation of ring strain in the conformers of 1-methyl-4-propylcyclohexane using first-principles, or ab initio, quantum mechanical calculations. Aimed at researchers in computational chemistry, organic synthesis, and drug development, this document details the foundational principles of conformational analysis and ring strain, the selection of appropriate computational methodologies, and a step-by-step protocol for executing these calculations. We explore the energetic landscape of the cis and trans diastereomers, elucidating the contributions of steric and torsional strain to the relative stabilities of the various chair conformations. The methodologies presented herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.
Introduction: The Energetic Landscape of Substituted Cyclohexanes
The three-dimensional structure of cyclic molecules is a cornerstone of organic chemistry and pharmacology, dictating molecular recognition, reactivity, and biological activity. The cyclohexane ring, a ubiquitous motif in natural products and pharmaceutical agents, is not a planar hexagon. To alleviate angle and torsional strain, it predominantly adopts a puckered "chair" conformation.[1][2] In this low-energy arrangement, the carbon-carbon bond angles are approximately 111°, closely approaching the ideal sp³ tetrahedral angle of 109.5°, and all carbon-hydrogen bonds are staggered, minimizing torsional strain.[3]
When substituents are introduced onto the cyclohexane ring, as in 1-methyl-4-propylcyclohexane, a complex interplay of steric interactions further refines the conformational preferences. Substituents can occupy two distinct positions: axial, pointing perpendicular to the ring's plane, or equatorial, pointing outwards from the ring's perimeter.[4] Through a process known as ring flipping, these positions can interconvert. However, the two resulting chair conformers are often not energetically equivalent.[4]
A substituent in the axial position experiences destabilizing steric repulsion with the other two axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction.[5] Consequently, conformations that place larger substituents in the equatorial position are generally more stable.[4][5] For 1,4-disubstituted cyclohexanes, this leads to distinct energy profiles for the cis and trans diastereomers.[6][7]
-
Cis Isomer: One substituent is axial and the other is equatorial (a,e or e,a). Ring flipping interconverts these two equivalent-energy conformations.[2]
-
Trans Isomer: Both substituents are either axial (diaxial) or both are equatorial (diequatorial). The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions.[8]
The total energetic cost of these unfavorable interactions is termed ring strain . While cyclohexane itself is considered largely strain-free, the introduction of substituents introduces steric and torsional penalties that constitute the molecule's overall strain energy.[9][10] Quantifying this strain is critical for predicting molecular stability and reactivity. Ab initio calculations provide a powerful, purely theoretical means to determine these energies without empirical data.[11]
Theoretical Framework: The Power of Ab Initio Methods
Ab initio (Latin for "from the beginning") calculations solve the electronic Schrödinger equation for a given molecular geometry, using only fundamental physical constants.[12] This approach allows for the determination of molecular energies and properties without prior experimental input. The accuracy of these calculations is governed by two key choices: the level of theory and the basis set .
Selecting the Level of Theory
The level of theory dictates the approximations used to solve the Schrödinger equation. For systems like 1-methyl-4-propylcyclohexane, where non-covalent interactions (van der Waals forces, steric repulsion) are dominant, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[13]
-
Causality: Standard DFT functionals can struggle to accurately describe the long-range electron correlation that gives rise to dispersion forces—a key component of steric interactions in alkanes.[14][15] Therefore, it is crucial to use a functional that includes an empirical dispersion correction. The B3LYP-D3 functional is a robust choice. B3LYP is a widely-used hybrid functional, and the "-D3" suffix indicates the inclusion of Grimme's third-generation dispersion correction with Becke-Johnson damping, which provides a highly accurate description of non-covalent interactions.[16][17]
Choosing the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals.[18] The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Causality: For conformational analysis of hydrocarbons, a basis set that is flexible enough to describe the electron density around both carbon and hydrogen is necessary. The 6-31G(d) basis set represents a good compromise between accuracy and computational expense.[18] It is a split-valence basis set, meaning it uses two sets of functions for valence electrons, providing flexibility. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which allows the electron orbitals to change shape in response to the molecular environment, a critical feature for describing the subtle electronic distortions in strained systems.[12] For higher accuracy, a triple-zeta basis set like cc-pVTZ could be employed, though at a significantly higher computational cost.
Experimental Protocol: A Self-Validating Computational Workflow
This section provides a detailed, step-by-step methodology for calculating the ring strain of 1-methyl-4-propylcyclohexane conformers using the Gaussian suite of programs. This workflow is designed to be self-validating by including a frequency calculation step to confirm the nature of the stationary points.
Step-by-Step Methodology
-
Structure Generation:
-
Build the initial 3D structures for the relevant conformers of 1-methyl-4-propylcyclohexane using a molecular editor (e.g., GaussView, Avogadro). The primary conformers of interest are:
-
cis-(axial-Me, equatorial-Pr)
-
trans-(diequatorial)
-
trans-(diaxial)
-
-
-
Geometry Optimization:
-
For each conformer, perform a full geometry optimization to locate the nearest local energy minimum on the potential energy surface.
-
Keyword Line (Gaussian): #p B3LYP-D3/6-31G(d) Opt
-
Explanation: This command initiates an optimization (Opt) at the B3LYP-D3 level of theory with the 6-31G(d) basis set. The #p directive provides additional output.
-
-
Validation via Frequency Calculation:
-
Perform a frequency calculation on each optimized geometry. This step is critical for validation.
-
Keyword Line (Gaussian): #p B3LYP-D3/6-31G(d) Freq
-
Trustworthiness: A true energy minimum will have zero imaginary frequencies. If any imaginary frequencies are found, the structure is a transition state (a saddle point), not a stable conformer, and must be re-optimized.[18] This step ensures the calculated energies correspond to physically realistic, stable structures.
-
-
Energy Extraction:
-
From the output file of the frequency calculation, extract the final electronic energy, often referred to as the "SCF Done" energy. This value is typically given in Hartrees.
-
-
Strain Energy Calculation:
-
Ring strain is calculated relative to a strain-free reference system. A common method is to use a homodesmotic reaction, where the number and types of bonds are conserved on both sides of the equation.[19] This approach effectively cancels out systematic errors in the calculation.
-
Homodesmotic Reaction: 1-methyl-4-propylcyclohexane + 2 * ethane → n-butane + n-pentane + propane
-
Calculation: Strain Energy = [E(cyclohexane deriv.) + 2*E(ethane)] - [E(n-butane) + E(n-pentane) + E(propane)]
-
Each molecule in this equation must be optimized and have its frequency calculated at the same level of theory (B3LYP-D3/6-31G(d)). The acyclic alkanes should be modeled in their lowest-energy, all-staggered conformations.[20]
-
Computational Workflow Diagram
The entire process can be visualized as a logical flow, ensuring a systematic and reproducible investigation.
Caption: Workflow for ab initio ring strain calculation.
Anticipated Results and Discussion
The calculations will yield the absolute and relative energies of the conformers, allowing for a quantitative assessment of their stability and ring strain.
Data Presentation
The quantitative results should be summarized in a clear, structured table for easy comparison.
| Conformer | Absolute Energy (Hartree) | Relative Energy (kcal/mol) | Calculated Strain Energy (kcal/mol) |
| trans-(e,e) | Calculated Value | 0.00 (Reference) | Calculated Value |
| cis-(a,e) | Calculated Value | Calculated Value | Calculated Value |
| trans-(a,a) | Calculated Value | Calculated Value | Calculated Value |
Note: 1 Hartree = 627.509 kcal/mol. Relative energy is calculated with respect to the most stable conformer.
Analysis of Conformer Stability
-
trans-(e,e) Conformer: This is expected to be the global energy minimum. Both the methyl and the larger propyl group occupy equatorial positions, minimizing all 1,3-diaxial interactions. The remaining strain will be minimal, arising primarily from gauche interactions within the propyl chain and between the substituents and the ring.
-
cis-(a,e) Conformer: In this isomer, one group must be axial while the other is equatorial. The conformer that places the bulkier propyl group in the equatorial position and the smaller methyl group in the axial position will be more stable.[5][21] The energy difference between the two chair-flipped forms of the cis isomer will be determined by the difference in the A-values (axial strain energies) of the methyl and propyl groups. The calculated energy will be higher than the trans-(e,e) conformer due to the 1,3-diaxial strain from the axial methyl group.[22]
-
trans-(a,a) Conformer: This conformer is expected to be the highest in energy by a significant margin.[8] Both substituents are in the sterically demanding axial positions, leading to severe 1,3-diaxial repulsions. This conformation is highly unstable and will represent a very small fraction of the equilibrium population. In many cases, it may not even be a true minimum but rather a higher-order saddle point on the potential energy surface.
The calculated strain energies will provide a quantitative measure of the destabilization in each conformer compared to a hypothetical, perfectly staggered acyclic system. This data is invaluable for understanding how conformational locking and steric hindrance can be exploited in drug design to enforce specific pharmacophores or to modulate metabolic stability.
Conclusion
Ab initio calculations, particularly using dispersion-corrected DFT, provide a robust and reliable method for quantifying the subtle energetic differences that govern the conformational preferences of substituted cyclohexanes. The self-validating workflow outlined in this guide, which incorporates geometry optimization followed by a confirmatory frequency calculation, ensures that the computed energies correspond to true, stable conformers. By applying this methodology to 1-methyl-4-propylcyclohexane, researchers can accurately determine the relative stabilities and ring strain energies of its diastereomers, providing fundamental insights applicable to medicinal chemistry, materials science, and synthetic strategy.
References
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Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models (2nd ed.). Wiley. [Link]
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Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]
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Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods (2nd ed.). Gaussian, Inc. [Link]
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Bach, R. D., & Dmitrenko, O. (2002). Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Homodesmotic Reactions. The Journal of Organic Chemistry, 67(11), 3884–3894. [Link]
-
Rablen, P. R. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Molecules, 25(9), 2105. [Link]
-
Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structures of Cycloalkanes. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]
-
International Journal of Engineering Research & Technology. (2015). An Ab-Initio Study on Conformers of Cyclohexane. [Link]
-
Smith, D. G., Burns, L. A., Simmonett, A. C., Parrish, R. M., Schieber, M. C., et al. (2017). PSI4 1.1: An open-source electronic structure program emphasizing automation, advanced libraries, and interoperability. The Journal of Chemical Physics, 147(18), 184108. [Link]
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Methodological & Application
Application Note: Catalytic Synthesis of 1-Methyl-4-Propylcyclohexane from 4-Propylphenol
[1]
Part 1: Executive Summary & Strategic Analysis[1]
The Synthetic Challenge
The conversion of 4-propylphenol (C
Standard catalytic hydrogenation of 4-propylphenol typically yields 4-propylcyclohexanol (ring saturation) or propylcyclohexane (hydrodeoxygenation).[1] Therefore, a "single-pot" hydrogenation is chemically insufficient to generate the methylated product without a methylating agent.[1]
The Solution: Multi-Stage Chemo-Catalytic Protocol
This guide outlines a robust, high-purity Hybrid Catalytic/Grignard Protocol . This route ensures regioselective methylation at the C1 position, avoiding the mixture of isomers common in direct hydroalkylation methods.[1]
The pathway consists of three critical phases:
Part 2: Reaction Pathway Visualization
The following diagram illustrates the divergent pathways. The Target Route (Green) is the only path yielding 1-methyl-4-propylcyclohexane.[1]
Figure 1: Strategic reaction pathway. Direct hydrogenation (grey dashed) leads to non-methylated byproducts.[1] The hybrid route (solid blue) ensures correct functionalization.
Part 3: Detailed Experimental Protocols
Phase 1: Selective Hydrogenation to 4-Propylcyclohexanone
Objective: Reduce the aromatic ring while preventing full reduction to the alcohol.[1] Mechanism: Aromatic saturation via heterogeneous catalysis.[1] Critical Control: Solvent choice (Aqueous Ethanol) suppresses the ketone-to-alcohol reduction on Pd surfaces.[1]
| Parameter | Specification | Rationale |
| Catalyst | 5% Pd/C (Carbon Support) | High activity for phenol ring saturation under mild conditions.[1] |
| Solvent | Ethanol : Water (4:1 v/v) | Water acts as a modifier to desorb the ketone before further reduction.[1] |
| H | 2.0 MPa (20 bar) | Sufficient overpressure to drive aromatic reduction kinetics.[1] |
| Temperature | 50–60 °C | Optimized window; >80°C promotes over-reduction to alcohol.[1] |
Protocol Steps:
-
Charge: Load a high-pressure autoclave (e.g., Hastelloy or SUS316) with 4-propylphenol (1.0 eq) and 5% Pd/C catalyst (2 wt% loading relative to substrate).[1]
-
Solvent: Add the Ethanol/Water mixture (0.1 M concentration).
-
Purge: Purge with N
(3x) followed by H (3x) to remove oxygen.[1] -
Reaction: Pressurize to 2.0 MPa H
and heat to 60 °C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations. -
Monitoring: Monitor H
uptake. Stop reaction immediately upon consumption of 2 molar equivalents of H (or verify via GC for ketone peak max). -
Workup: Filter catalyst (Celite pad). Concentrate filtrate to obtain 4-propylcyclohexanone .[1]
-
Note: If significant alcohol is formed, a mild Jones oxidation or Swern oxidation step may be required to restore the ketone.[1]
-
Phase 2: Nucleophilic Methylation (Grignard Addition)
Objective: Introduce the methyl group at the C1 position.[1] Chemistry: 1,2-addition of Methylmagnesium Bromide to the ketone.[1]
Protocol Steps:
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and dropping funnel under Argon atmosphere.
-
Reagent: Prepare or purchase Methylmagnesium Bromide (MeMgBr, 3.0 M in ether/THF). Use 1.2 equivalents.
-
Addition: Dissolve 4-propylcyclohexanone in anhydrous THF. Cool to 0 °C.
-
Reaction: Add MeMgBr dropwise.[1] The reaction is exothermic.[1] Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Carefully quench with saturated NH
Cl solution at 0 °C. -
Extraction: Extract with Diethyl Ether (3x). Dry organics over MgSO
and concentrate. -
Product: This yields 1-methyl-4-propylcyclohexanol (mixture of cis/trans isomers).[1]
Phase 3: Dehydration and Final Hydrogenation
Objective: Remove the hydroxyl group to yield the final saturated hydrocarbon.[1] Mechanism: Acid-catalyzed elimination (E1) followed by alkene hydrogenation.[1][2]
| Component | Role |
| p-Toluenesulfonic Acid (pTSA) | Catalyst for dehydration of the tertiary alcohol.[1] |
| Pd/C (10%) | Catalyst for hydrogenation of the resulting alkene.[1] |
Protocol Steps:
-
Dehydration: Reflux the tertiary alcohol in Toluene with catalytic pTSA (5 mol%) using a Dean-Stark trap to remove water.[1] Monitor by TLC/GC until the alcohol is consumed and 1-methyl-4-propylcyclohexene is formed.[1]
-
Solvent Swap: Remove toluene.[1] Dissolve the crude alkene in Hexane or Ethanol.[1]
-
Hydrogenation: Transfer to a hydrogenation vessel. Add 10% Pd/C (1 wt%).[1]
-
Reduction: Hydrogenate at 1 atm (balloon) or mild pressure (0.5 MPa) at RT for 2-4 hours.
-
Purification: Filter catalyst. Remove solvent.[1] The final product, 1-methyl-4-propylcyclohexane , can be purified via fractional distillation if necessary.[1]
Part 4: Quality Control & Data Validation[1]
Analytical Specification Table
| Attribute | Method | Specification |
| Identity | GC-MS | M+ Peak at m/z 140 (C |
| Purity | GC-FID | >98.5% Area.[1] |
| Impurity A | GC-FID | <0.5% Propylcyclohexane (from HDO side reaction).[1] |
| Impurity B | GC-FID | <0.5% 4-Propylcyclohexanol (from incomplete methylation).[1] |
| Isomer Ratio | NMR/GC | Report cis/trans ratio (typically thermodynamic mixture).[1] |
Troubleshooting Guide
-
Issue: High yield of 4-propylcyclohexanol in Step 1.
-
Issue: Incomplete Methylation in Step 2.
Part 5: References
-
Selectivity in Phenol Hydrogenation:
-
Grignard Addition Protocols:
-
Hydrodeoxygenation Context (HDO):
-
Product Characterization:
protocol for synthesizing 1-methyl-4-propylcyclohexane via Grignard reagents
Abstract & Synthetic Strategy
This application note details the laboratory-scale synthesis of 1-methyl-4-propylcyclohexane (CAS: 4291-81-0), a saturated hydrocarbon used as a reference standard in petrochemical analysis and organic solvent studies.
While Grignard reagents are typically associated with alcohol synthesis, this protocol demonstrates their utility in constructing the carbon skeleton of saturated cyclic alkanes via a three-stage workflow:
-
Nucleophilic Addition: Formation of the tertiary alcohol via Grignard addition.[1]
-
Dehydration: Acid-catalyzed elimination to generate the endocyclic alkene.
-
Catalytic Hydrogenation: Saturation of the double bond to yield the final alkane.
Retrosynthetic Analysis
The target molecule is disconnected at the C1-propyl bond, revealing 4-methylcyclohexanone and
Figure 1: Retrosynthetic pathway utilizing the Grignard reaction as the primary carbon-carbon bond-forming step.[2][3][4]
Phase 1: Grignard Formation & Addition
Objective: Synthesize 1-methyl-4-propylcyclohexan-1-ol.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the carbanionic propyl group on the electrophilic carbonyl carbon of 4-methylcyclohexanone. This step establishes the 1,4-disubstitution pattern.
Figure 2: Mechanistic flow from reagent generation to alcohol formation.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |
| Mg Turnings | 24.31 | 1.2 | 2.9 g | Metal precursor |
| 1-Bromopropane | 123.00 | 1.1 | 13.5 g (10 mL) | Alkyl halide |
| 4-Methylcyclohexanone | 112.17 | 1.0 | 11.2 g | Electrophile |
| Diethyl Ether (Anhydrous) | 74.12 | Solvent | 100 mL | Solvent |
| Iodine ( | 253.8 | Cat.[4][5] | 1 crystal | Activator |
Experimental Protocol
Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. Ether is highly flammable. Perform all steps under an inert atmosphere (
-
Apparatus Setup: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), reflux condenser, and addition funnel. Assemble hot and flush with nitrogen.
-
Activation: Add Mg turnings and a single crystal of iodine to the RBF. Gently heat with a heat gun until iodine vaporizes (purple haze), activating the Mg surface.
-
Grignard Formation:
-
Add 10 mL of anhydrous ether to cover the Mg.
-
Prepare a solution of 1-bromopropane (13.5 g) in 20 mL ether in the addition funnel.
-
Add 2-3 mL of the bromide solution to the Mg. Wait for turbidity and boiling (initiation).
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. Stir for 30 min post-addition.
-
-
Addition of Ketone:
-
Cool the Grignard solution to 0°C (ice bath).
-
Dissolve 4-methylcyclohexanone (11.2 g) in 20 mL ether. Add dropwise over 20 minutes.
-
Observation: A thick white precipitate (magnesium alkoxide) will form.
-
Remove ice bath and reflux gently for 1 hour to ensure completion.
-
-
Work-up:
-
Cool to room temperature. Pour the mixture into a beaker containing 100 g crushed ice and 10 mL concentrated
(or saturated for milder conditions). -
Separate the organic ether layer. Extract the aqueous layer with
mL ether. -
Combine organic layers, wash with saturated
and brine. -
Dry over anhydrous
, filter, and rotary evaporate the solvent. -
Yield: Crude tertiary alcohol (yellowish oil). Proceed directly to Phase 2.
-
Phase 2: Dehydration
Objective: Convert the tertiary alcohol to 1-methyl-4-propylcyclohex-1-ene (and isomers).
Protocol
-
Setup: Place the crude alcohol in a 100 mL RBF equipped with a simple distillation head.
-
Reaction: Add 0.5 mL concentrated
(catalyst) and a few boiling chips. -
Process: Heat the flask slowly. The dehydration product (alkene) and water will co-distill.[6] Collect the fraction boiling between 160–175°C.
-
Purification: Separate the water from the distillate. Dry the organic layer over
.-
Note: The product is a mixture of endocyclic (major) and exocyclic (minor) alkenes. Both yield the same alkane upon hydrogenation.
-
Phase 3: Hydrogenation
Objective: Reduce the alkene to the final saturated 1-methyl-4-propylcyclohexane.
Protocol
-
Reagents: Dissolve the alkene mixture in 30 mL ethanol or ethyl acetate. Add 0.5 g of 10% Pd/C catalyst.
-
Hydrogenation: Transfer to a hydrogenation bottle (Parr shaker) or a balloon-setup RBF.
-
Reaction: Purge with
gas three times. Agitate under 30–40 psi pressure for 2–4 hours at room temperature. -
Isolation: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. (Caution: Spent catalyst is pyrophoric; keep wet).
-
Final Purification: Remove solvent via rotary evaporation. Distill the residue to obtain pure 1-methyl-4-propylcyclohexane.
Characterization & Data
The final product exists as a mixture of cis and trans isomers.[1]
| Property | Value | Notes |
| Appearance | Colorless Liquid | Characteristic hydrocarbon odor |
| Boiling Point | 170–172°C | At 760 mmHg |
| Molecular Weight | 140.27 g/mol | Formula: |
| Refractive Index | ||
| Stereochemistry | Cis/Trans mixture | Ratio depends on hydrogenation catalyst sterics |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
National Institute of Standards and Technology (NIST). 1-Methyl-4-propylcyclohexane Properties. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. Compound Summary: 1-Methyl-4-propylcyclohexane.[4] National Library of Medicine. Available at: [Link]
-
Organic Syntheses. General procedure for Grignard additions to ketones. Org. Synth. 1932 , 12, 48. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. youtube.com [youtube.com]
- 4. 1-Methyl-4-propylcyclohexane | C10H20 | CID 521123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-4-(1-methylethyl)-cyclohexane (CAS 99-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. youtube.com [youtube.com]
Application Note: Preparation and Characterization of Calorimetric-Grade trans-1-Methyl-4-propylcyclohexane
This Application Note is designed for researchers in thermodynamics and physical chemistry requiring ultra-high purity standards (>99.95 mol%) for adiabatic calorimetry or high-precision DSC.
Abstract & Core Directive
Thermodynamic data—specifically heat capacity (
This protocol details the isomeric enrichment of 1-methyl-4-propylcyclohexane to >99% trans content, followed by high-efficiency rectification and preparative gas chromatography to achieve calorimetric purity (>99.95%). Finally, we define a self-validating purity determination method using the fractional melting technique.
Safety & Handling
-
Flammability: 1-Methyl-4-propylcyclohexane is highly flammable. All distillation must be performed under inert atmosphere (
or Ar). -
Aluminum Chloride (
): Reacts violently with water. Handle in a glovebox or under strict anhydrous conditions. -
Pressure: Hydrogenation steps (if starting from aromatic precursors) require high-pressure vessels (autoclaves).
Phase 1: Synthesis & Isomeric Enrichment
While commercial mixtures are available, they often contain structural isomers (e.g., butylcyclohexane or 1-methyl-3-propylcyclohexane) that are difficult to separate. The most reliable route to high purity is the hydrogenation of 4-propyltoluene (p-cymene analogue), followed by thermodynamic equilibration.
Hydrogenation (If starting from aromatic precursor)
-
Precursor: 4-Propyltoluene (>99% purity).
-
Catalyst: 5% Pt/C or Raney Nickel.
-
Conditions: 100–150 °C, 50–100 bar
. -
Outcome: Yields a mixture of cis and trans-1-methyl-4-propylcyclohexane.
Thermodynamic Equilibration (Isomerization)
This is the critical step. The trans isomer (1e, 4e conformation) is more stable than the cis isomer (1e, 4a) by approximately 5–8 kJ/mol. We use a Lewis acid catalyst to shift the equilibrium toward the trans form.
Protocol:
-
Setup: Dry 250 mL round-bottom flask with a magnetic stirrer and reflux condenser (fitted with drying tube).
-
Reagents: 50 g of the cis/trans mixture; 2.5 g Anhydrous
(powdered). -
Reaction: Stir the mixture at ambient temperature (25 °C) for 48 hours. Note: Higher temperatures increase reaction rate but slightly decrease the equilibrium ratio of the trans isomer.
-
Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice/HCl mixture to decompose the catalyst.
-
Extraction: Separate the organic layer. Wash 3x with water, 1x with saturated
, and 1x with brine. -
Drying: Dry over anhydrous
for 4 hours. Filter.
Result: The mixture is now enriched to >95% trans-isomer.
Phase 2: High-Efficiency Purification
The boiling point difference between cis and trans isomers is small (<1.5 °C). Simple distillation is insufficient.
Spinning Band Distillation (Rectification)
Use a spinning band column (e.g., B/R Instrument or Perkin-Elmer) which offers very low hold-up and high separation efficiency.
-
Column Efficiency: Minimum 100 theoretical plates.
-
Pressure: Atmospheric (or slightly reduced if degradation is a concern, though alkylcyclohexanes are stable).
-
Reflux Ratio: Start at total reflux for 1 hour. Collect at 50:1 to 100:1 ratio.
-
Fractions: Discard the first 10% (for lights/residual cis). Collect the middle 60% as the "Heart Cut."
-
Target BP: ~175.8 °C (448.9 K).
Preparative Gas Chromatography (Polishing)
For calorimetric standards, even 99.5% is often insufficient. Use Prep-GC for the final polish.
-
Column: Non-polar phase (e.g., SE-30 or OV-101 on Chromosorb).
-
Temperature Program: Isothermal at 140 °C (optimize for resolution).
-
Collection: Use a cold trap (-78 °C, acetone/dry ice) to collect the major trans peak.
-
Degassing: The collected sample contains dissolved carrier gas. Perform three Freeze-Pump-Thaw cycles to remove volatiles.
Phase 3: Self-Validating Purity Determination
Do not rely solely on GC-MS integration, which can miss non-volatile impurities or co-eluting isomers. The Fractional Melting Method using adiabatic calorimetry or DSC is the absolute method for purity determination.
The Principle (Van't Hoff Equation)
Impurities depress the melting point (
Where:
- = Melting point of essentially pure substance (triple point).
- = Mole fraction of impurity.[2][3]
- = Enthalpy of fusion.[4]
- = Fraction melted (calculated from heat input).
Experimental Protocol (DSC Method)
-
Sample: 2–5 mg of purified trans-1-methyl-4-propylcyclohexane in a hermetically sealed aluminum pan.
-
Reference: Empty aluminum pan.
-
Ramp: Heat at a very slow rate (0.5 °C/min or slower) through the melting transition (~205 K).
-
Data Analysis:
-
Integrate the melting peak to find total
. -
Calculate partial areas to determine temperature
at fractions . -
Self-Validation: Plot
vs. . -
Linearity Check: The plot should be linear. The slope is proportional to the impurity concentration
. The y-intercept is the true .
-
Data Presentation: Purity Calculation
| Parameter | Value (Example Data) | Source/Formula |
| Melting Point ( | 205.65 K | Y-intercept of |
| Enthalpy of Fusion ( | 14.56 kJ/mol | Peak Integration |
| Slope ( | -0.04 K | From Plot |
| Impurity Fraction ( | 0.0003 (0.03 mol%) | |
| Final Purity | 99.97 mol% |
Visualization & Logic
Workflow Diagram
The following diagram illustrates the critical path from raw material to validated standard.
Caption: Figure 1. Integrated workflow for the production of calorimetric-grade trans-1-methyl-4-propylcyclohexane.
Logic of Purity Determination (Van't Hoff)
This diagram explains the self-validating logic of the purity check.
Caption: Figure 2. Decision logic for validating purity using the fractional melting technique.
References
-
NIST Chemistry WebBook. 1-Methyl-4-propylcyclohexane, trans. Standard Reference Data. Available at: [Link]
-
Kaboz, G. et al. (2006). Thermodynamic study of alkyl-cyclohexanes in liquid, glassy, and crystalline states. Journal of Chemical Physics. Available at: [Link]
-
ASTM E928-08. Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. Available at: [Link]
-
Allinger, N. L. (1957). Conformational Analysis. The Relative Stabilities of the cis- and trans-1,4-Dialkylcyclohexanes. Journal of the American Chemical Society. Available at: [Link]
-
Cheméo. Chemical Properties of 1-Methyl-4-propylcyclohexane, trans. Available at: [Link]
Sources
experimental setup for measuring vapor-liquid equilibrium of 1-methyl-4-propylcyclohexane mixtures
Application Note: High-Precision Vapor-Liquid Equilibrium (VLE) Measurement of 1-Methyl-4-Propylcyclohexane Mixtures
Introduction & Scientific Context
1-Methyl-4-propylcyclohexane is a critical cycloalkane surrogate used to model the thermodynamic behavior of naphthenic components in jet fuels (e.g., Jet A-1) and diesel. Accurate Vapor-Liquid Equilibrium (VLE) data for this compound in binary and ternary mixtures is essential for designing separation processes and developing accurate Equations of State (EOS) for fuel volatility modeling.
The Challenge: Measuring VLE for this compound presents specific challenges:
-
Isomerism: It exists as cis and trans stereoisomers.[1][2] Commercial samples are often mixtures. The experimental protocol must account for isomer resolution during analysis or treat the mixture as a pseudo-component if the boiling point difference is negligible for the specific application.
-
Boiling Point: With a normal boiling point of approximately 175.8°C (448.9 K), thermal degradation is a risk at high temperatures.
-
Equilibrium Time: Cycloalkanes can exhibit slow mass transfer rates in viscous mixtures, requiring extended recirculation times.
This guide details a protocol using a Modified Gillespie Still , the industry gold standard for dynamic VLE measurements of fluids in this volatility range.
Experimental Apparatus: The Modified Gillespie Still
For high-boiling hydrocarbons, static methods are often insufficient due to degassing difficulties. A dynamic recirculating still is preferred because it continuously recirculates both vapor and liquid phases, ensuring true equilibrium is reached and maintained.
Core Components & Causality
-
Boiling Flask (Reboiler): Heats the liquid mixture.
-
Cottrell Pump: A critical innovation. It uses the vapor bubbles generated to "pump" a slug of liquid and vapor up a tube. Causality: This ensures the thermometer is bathed in a mixture of boiling liquid and saturated vapor, preventing superheating errors common in simple pot boiling.
-
Equilibrium Chamber: Where the vapor and liquid phases separate. The vapor goes to the condenser; the liquid returns to the reboiler.
-
Condenser: Liquefies the vapor phase.
-
Recirculation Loops: Both the condensed vapor (distillate) and the liquid residue are returned to the boiling flask to maintain a constant system composition.
Apparatus Visualization
Figure 1: Schematic of the Modified Gillespie Still. The recirculation loops ensure the system reaches a steady state where the composition of the vapor and liquid phases remains constant over time.
Materials & Preparation
-
1-Methyl-4-propylcyclohexane: Purity
99.0%.-
Note: Verify the cis/trans ratio via Gas Chromatography (GC) prior to use. If the study aims for "pure component" data, the isomers must be separated or the major isomer isolated. For fuel surrogate studies, the equilibrium mixture is often acceptable.
-
-
Binary Partner (e.g., Toluene, Alcohols): Purity
99.5%, degassed and dried (molecular sieves). -
Validation System: Ethanol + Water (Recommended for initial apparatus validation).
Operational Protocol
This protocol ensures thermodynamic consistency and safety.
Step 1: System Integrity (Leak Test)
-
Evacuate the system to < 1 kPa absolute pressure.
-
Isolate the vacuum pump.
-
Monitor pressure for 30 minutes. A rise of > 0.05 kPa indicates a leak (or outgassing) that must be resolved.
Step 2: Loading and Degassing
-
Charge the still with approx. 80 mL of the pure less-volatile component (usually 1-methyl-4-propylcyclohexane).
-
In-situ Degassing: Heat the liquid to boiling under total reflux for 1 hour. Briefly apply vacuum to remove dissolved air, which can skew pressure readings.
Step 3: Isobaric Measurement Loop
-
Set the pressure controller to the target isobar (e.g., 101.3 kPa or 40 kPa).
-
Adjust the heater voltage. Goal: Achieve a steady boil where the Cottrell pump activates (slugs of liquid/vapor pumping 1-2 times per second).
-
Equilibration: Allow recirculation for 45–60 minutes.
-
Criterion: Temperature fluctuation
K over 10 minutes.
-
-
Sampling: Simultaneously withdraw ~0.5
L samples from the Vapor Trap and Liquid Trap using pre-cooled microsyringes.-
Caution: Do not disrupt the vacuum. Use septa-sealed ports.
-
Step 4: Composition Change
-
Add a calculated amount of the second component to the still.
-
Repeat the equilibration and sampling process.
Workflow Visualization
Figure 2: Operational workflow for isobaric VLE data collection.
Analytical Methodology
Gas Chromatography (GC) is the standard for analysis.
-
Detector: Flame Ionization Detector (FID) is suitable for hydrocarbons.
-
Column: Capillary column (e.g., HP-5 or DB-1) is required to separate the high-boiling cycloalkane from lighter solvents.
-
Isomer Handling:
-
If the column resolves cis and trans 1-methyl-4-propylcyclohexane, sum the peak areas to treat it as a single pseudo-component (assuming the study treats it as such).
-
If isomer-specific VLE is required, calibrate for each isomer separately.
-
-
Calibration: Use the Internal Standard Method (e.g., using n-decane) or Area Normalization with response factors (RF) determined gravimetrically.
Data Table Template:
| P (kPa) | T (K) | ||||
| 101.32 | 448.90 | 1.000 | 1.000 | 1.00 | - |
| 101.32 | 440.15 | 0.900 | 0.945 | ... | ... |
Data Validation: Thermodynamic Consistency
Experimental data must be validated to ensure the setup was functioning correctly (no entrainment, true equilibrium).
The Herington Area Test: This test checks if the data satisfies the Gibbs-Duhem equation.
-
Calculate
for each point. -
Plot
vs. (Liquid mole fraction). -
Calculate the area above (
) and below ( ) the x-axis. -
Requirement: The integral
should be close to zero.-
Standard:
, where is the percentage area difference and is a term accounting for temperature variation in isobaric data.[3]
-
Point-to-Point Test (Van Ness):
For higher rigor, use the Van Ness test, which fits the
References
-
NIST ThermoData Engine. Thermophysical Properties of 1-Methyl-4-propylcyclohexane. National Institute of Standards and Technology.[4] [Link]
-
Gmehling, J., et al. Vapor-Liquid Equilibrium Data Collection. DECHEMA Chemistry Data Series. [Link]
-
Herington, E. F. G. A Thermodynamic Test for the Internal Consistency of Experimental Data on Volatility Ratios.[5] Nature, 160, 610–611 (1947).[5] [Link]
-
PubChem. 1-Methyl-4-propylcyclohexane Compound Summary. National Center for Biotechnology Information. [Link]
Sources
procedure for methylating 4-propylcyclohexane to form 1-methyl-4-propylcyclohexane
Regioselective Synthesis of 1-Methyl-4-Propylcyclohexane via Remote C(sp³)-H Functionalization[1]
Part 1: Executive Summary & Strategic Analysis[1]
The Challenge: Direct methylation of 4-propylcyclohexane to form 1-methyl-4-propylcyclohexane requires functionalizing a specific unactivated secondary C(sp³)-H bond (C4) in the presence of a more reactive tertiary C-H bond (C1) and electronically similar secondary C-H bonds (C2/C3).[1] Standard radical methylation (e.g., using peroxides) typically yields a statistical mixture of isomers (1,1-, 1,2-, 1,3-, and 1,4-substituted products), making isolation of the target pharmacophore difficult.[1]
The Solution: This guide details a Two-Stage Oxidative Relay Protocol . Instead of attempting a low-yield direct alkylation, we utilize a catalyst-controlled remote C-H oxidation to install a ketone handle at C4, followed by nucleophilic methylation and reductive deoxygenation.[1] This workflow ensures high regiochemical fidelity and allows for the separation of cis/trans diastereomers.[1]
Mechanism of Action:
-
C-H Abstraction: The bulky electrophilic iron catalyst Fe(PDP) (White-Chen Catalyst) preferentially targets the electron-rich secondary C-H bonds at C3 and C4, avoiding the sterically hindered C1 tertiary site.[1]
-
Nucleophilic Addition: A Grignard reagent installs the "magic methyl" group.[1]
-
Deoxygenation: Ionic reduction removes the hydroxyl group to yield the final saturated hydrocarbon.[1]
Part 2: Visual Workflow (Graphviz)[1]
Figure 1: Strategic workflow for the conversion of 4-propylcyclohexane to 1-methyl-4-propylcyclohexane via oxidative relay.
Part 3: Detailed Experimental Protocols
Phase A: Remote C-H Oxidation (White-Chen Protocol)
Objective: Selectively oxidize the C4 methylene to a ketone.[1]
Reagents:
-
Substrate: 4-Propylcyclohexane (1.0 equiv)[1]
-
Catalyst: Fe(PDP) (5 mol%) [See Ref 1][1]
-
Oxidant: H₂O₂ (50% wt, 1.2 equiv)[1]
-
Additive: Acetic Acid (0.5 equiv)[1]
-
Solvent: Acetonitrile (MeCN)[1]
Procedure:
-
Setup: In a flame-dried round-bottom flask, dissolve 4-propylcyclohexane (10 mmol) and Fe(PDP) (0.5 mmol) in MeCN (20 mL).
-
Addition: Add acetic acid (5 mmol). Cool the mixture to 0°C.
-
Oxidation: Slowly add a solution of H₂O₂ in MeCN dropwise over 45 minutes via syringe pump. Critical: Slow addition prevents catalyst decomposition.[1]
-
Reaction: Stir at room temperature for 30 minutes. The solution will turn from red-brown to pale yellow as the iron species cycles.[1]
-
Workup: Quench with saturated NaHCO₃. Extract with CH₂Cl₂ (3x).[1] Dry organics over MgSO₄ and concentrate.
-
Purification: Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Note: Expect a mixture of C3-one and C4-one isomers (typically 1:1 to 1:1.5 ratio).[1] Isolate the symmetric 4-propylcyclohexanone (confirmed by ¹H NMR symmetry).
-
Phase B: Methylation & Deoxygenation
Objective: Install the methyl group and remove the oxygen handle.
Reagents:
-
Methylating Agent: Methylmagnesium Bromide (MeMgBr, 3.0 M in ether)[1]
-
Reductant: Triethylsilane (Et₃SiH)[1]
-
Acid: Trifluoroacetic Acid (TFA)[1]
Procedure:
-
Grignard Addition:
-
Ionic Hydrogenation (Deoxygenation):
-
Dissolve the crude alcohol in CH₂Cl₂ (10 mL).
-
Add Triethylsilane (15 mmol, 3 equiv).
-
Cool to 0°C and add TFA (30 mmol, 6 equiv) dropwise. Caution: Exothermic.[1]
-
Stir at RT for 4 hours.
-
-
Final Isolation:
Part 4: Data Analysis & Validation
Stereochemical Outcome: The synthesis produces a mixture of cis and trans isomers.[1] The thermodynamic stability favors the trans-diequatorial conformation, but the kinetic Grignard addition often favors axial attack.[1]
Table 1: Expected Analytical Signatures
| Parameter | 1-Methyl-4-propylcyclohexane (Trans) | 1-Methyl-4-propylcyclohexane (Cis) |
| Thermodynamics | More Stable (Diequatorial) | Less Stable (Axial-Equatorial) |
| ¹H NMR (Methyl) | δ ~0.85-0.90 ppm (Doublet) | δ ~0.95-1.00 ppm (Doublet) |
| ¹³C NMR (Methyl) | Shifted upfield (shielded) | Shifted downfield (deshielded) |
| Boiling Point | Typically higher | Typically lower |
Troubleshooting Guide:
-
Low Yield in Step 1: Ensure H₂O₂ is added very slowly. If conversion is <40%, add a second portion of catalyst (2.5 mol%) and oxidant.[1]
-
Regioselectivity Issues: If C3-oxidation is dominant, consider using the bulkier Fe(CF₃-PDP) catalyst to enhance steric rejection of the proximal sites.[1]
Part 5: Alternative "Direct" Method (High-Throughput Screening)
For applications where isolation of pure material is secondary to rapid library generation, a Photocatalytic HAT method is recommended.[1]
-
Catalyst: Tetrabutylammonium Decatungstate (TBADT) (2 mol%)[1]
-
Reagent: Dimethyl sulfone (as methyl radical source) or Methyl Boronic Acid.[1]
-
Conditions: 390 nm LED, MeCN/H₂O.
-
Mechanism: The excited state decatungstate (
) abstracts a hydrogen atom from the sterically accessible secondary carbons (C3/C4), generating a radical that is trapped by the methyl source.[1] -
Pros/Cons: Single step, but requires HPLC purification to separate the complex mixture of regioisomers.[1]
Part 6: References
-
Chen, M. S., & White, M. C. (2007).[1][3][4] A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis.[1][3] Science, 318(5851), 783-787.[1][3] Link[1]
-
Hartwig, J. F. (2011).[1] Functionalization of C–H bonds for the synthesis of complex organic molecules. Nature, 480, 477-479.[1] Link[1]
-
Perry, I. B., et al. (2021).[1] Decatungstate as Direct Hydrogen Atom Transfer Photocatalyst for SOMOphilic Alkynylation (Context for HAT mechanism). Organic Letters, 23(6), 2003–2008.[1] Link[1]
-
PubChem Compound Summary. (2023). 1-Methyl-4-propylcyclohexane.[1][5] National Center for Biotechnology Information.[1] Link[1]
Sources
Application Note: 1-Methyl-4-Propylcyclohexane in Multi-Component Aviation Fuel Surrogates
Executive Summary
This guide details the application of 1-methyl-4-propylcyclohexane (1-M-4-PCH) as a critical naphthenic component in second-generation aviation fuel surrogates. While early surrogates relied on simple mixtures (e.g., n-decane/toluene), modern high-fidelity simulations require components that accurately reproduce the distillation curve , density , and low-temperature oxidation chemistry of real fuels.
1-M-4-PCH (C
Theoretical Foundation & Chemical Justification
The "Naphthenic Gap" in Surrogate Design
Real aviation fuels (Jet A, Jet A-1, JP-8) contain 20–35% cycloalkanes (naphthenes). These species dictate the fuel's density (
-
Traditional Approach: Used n-propylcyclohexane or decalin.
-
The Problem: n-propylcyclohexane (C9) is too light to match the mid-distillation points of jet fuel. Decalin (C10 bicyclic) is too rigid and has different ring-opening kinetics compared to mono-cyclic alkyl-naphthenes.
-
The Solution (1-M-4-PCH): As a C10 mono-cyclic structure, it perfectly matches the average molecular weight of the naphthenic fraction in Jet A (~140 g/mol ) while maintaining the kinetic flexibility of a single ring.
Isomeric Considerations (Expertise Insight)
Commercial 1-M-4-PCH exists as a mixture of cis- and trans- isomers.
-
Thermodynamics: The trans- isomer (diequatorial propyl/methyl groups) is thermodynamically more stable.
-
Kinetics: The presence of tertiary carbons at positions 1 and 4 weakens the C-H bonds (
kcal/mol) compared to secondary ring carbons ( kcal/mol). This accelerates H-abstraction by OH radicals, a critical step in low-temperature ignition.
Experimental Protocols
Protocol A: High-Precision Surrogate Blending
Objective: Create a 4-component surrogate (POSF 10325 equivalent) targeting physical properties of Jet A.
Reagents:
-
n-Dodecane (Paraffin reference)
-
Iso-cetane (Branched alkane reference)
-
1-Methyl-4-propylcyclohexane (Naphthene reference, >98% purity, mixture of isomers)
-
1-Methylnaphthalene (Aromatic reference)[1]
Workflow:
-
Component Pre-Validation:
-
Verify purity via GC-MS.[2]
-
Critical Step: Measure Refractive Index (
) of 1-M-4-PCH. Target range: 1.440–1.445. If outside this range, significant impurities (likely aromatics) are present.
-
-
Gravimetric Preparation:
-
Use a closed-vessel mixing container to prevent differential evaporation.
-
Weigh components to
mg precision. -
Order of Addition: Add Aromatics first
1-M-4-PCH Paraffins. (Naphthenes act as co-solvents, preventing aromatic precipitation in high-paraffin blends).
-
-
Degassing:
-
Sonicate mixture for 20 minutes at 25°C.
-
Perform three freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen (critical for kinetic testing).
-
Self-Validating Check:
-
Measure density (
) at 15°C using an oscillating U-tube density meter (ASTM D4052). -
Pass Criteria:
must be within g/mL of the theoretical mass-weighted average.
Protocol B: Combustion Kinetics Validation (Shock Tube)
Objective: Measure Ignition Delay Time (IDT) to validate the surrogate's reactivity against real fuel data.
Setup:
-
High-Pressure Shock Tube (HPST).
-
Heated mixing tank (keep all lines at >100°C to prevent condensation of 1-M-4-PCH,
°C).
Procedure:
-
Mixture Preparation: Vaporize surrogate into high-purity Argon/Oxidizer mixture.
-
Conditions:
-
Pressure: 20 atm (simulating engine compression).
-
Temperature: 700 K – 1300 K (covering NTC and high-T regions).
-
Equivalence Ratio (
): 1.0.
-
-
Measurement: Record side-wall pressure traces. Define IDT as the time interval between shock arrival and maximum
.
Data Interpretation:
-
Low-T (<900K): 1-M-4-PCH should exhibit Negative Temperature Coefficient (NTC) behavior, but less pronounced than n-alkanes due to the ring structure inhibiting isomerization.
-
High-T (>1000K): Reactivity should align with n-propylcyclohexane data.
Visualization & Logic
Surrogate Formulation Logic
This diagram illustrates where 1-M-4-PCH fits into the hierarchy of fuel component selection.
Caption: Decision matrix for selecting 1-methyl-4-propylcyclohexane over other naphthenes based on physicochemical targeting.
Kinetic Decomposition Pathway
Understanding the ring-opening mechanism is vital for modeling soot precursors.
Caption: Simplified oxidation pathway showing the transition from cyclic structure to linear olefins or soot precursors.
Data Summary: Target Properties
The following table compares 1-M-4-PCH against the target properties of generic Jet A naphthenes.
| Property | Jet A Naphthene Avg. | 1-Methyl-4-Propylcyclohexane | Methylcyclohexane (Alternative) | Status |
| Formula | Match | |||
| Molar Mass | ~140 g/mol | 140.27 g/mol | 98.19 g/mol | Perfect |
| Density (15°C) | 0.80 – 0.84 g/mL | 0.811 g/mL | 0.774 g/mL | High Fidelity |
| Boiling Point | 160 – 250°C | 170°C | 101°C | In Range |
| Freezing Point | <-47°C | <-70°C (Isomer mix) | -126°C | Safe |
References
-
Dooley, S., et al. (2010). A quasi-global kinetic model for the oxidation of a jet fuel surrogate.Combustion and Flame . (Establishes the "Aachen" and "Sheffield" surrogate methodologies).
-
NIST Chemistry WebBook. (2023). 1-Methyl-4-propylcyclohexane Thermophysical Data.National Institute of Standards and Technology .[3] (Authoritative source for density and enthalpy data).
-
Wang, H., & Oehlschlaeger, M. A. (2012). Autoignition studies of n-propylcyclohexane in a shock tube.Fuel .[2][4][5][6][7][8] (Provides the kinetic baseline for propyl-substituted cyclohexanes).
-
ASTM International. (2023). ASTM D4052-18: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. (The industry standard for validating surrogate blends).
-
Dagaut, P., et al. (2014). Kinetics of oxidation of a jet fuel surrogate: Experimental and modeling study.Proceedings of the Combustion Institute . (Discusses the role of cycloalkanes in NTC behavior).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. 1-methyl-4-propylcyclohexane [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 7. politesi.polimi.it [politesi.polimi.it]
- 8. researchgate.net [researchgate.net]
gas chromatography parameters for analyzing 1-methyl-4-propylcyclohexane reaction yield
Application Note: High-Resolution GC-FID Analysis of 1-Methyl-4-Propylcyclohexane Reaction Yield
Abstract & Scope
This protocol details the gas chromatography (GC) parameters required to accurately quantify the reaction yield of 1-methyl-4-propylcyclohexane (C₁₀H₂₀). This cycloalkane is typically synthesized via the catalytic hydrogenation of 1-methyl-4-propylbenzene or 4-propylphenol.
A critical challenge in this analysis is the separation of geometric isomers (cis and trans). The thermodynamic stability and biological activity of cycloalkanes often depend on their stereochemistry. This method utilizes a non-polar capillary column with an optimized temperature program to achieve baseline resolution (R > 1.5) between isomers, allowing for precise diastereomeric ratio (dr) determination and total yield calculation.
Experimental Strategy & Logic
Column Selection: The Polarity Factor
-
Analyte Properties: 1-methyl-4-propylcyclohexane is a non-polar, saturated hydrocarbon with a boiling point of approximately 170°C.
-
Stationary Phase: A 100% dimethylpolysiloxane phase (e.g., DB-1, HP-1) is the gold standard. It separates primarily based on boiling point but provides sufficient van der Waals interaction differences to resolve the slightly more compact cis isomer from the trans isomer.
-
Dimensions: A 60 m column is recommended over 30 m to maximize theoretical plates (N) for isomer separation. A standard film thickness (0.25 µm) balances capacity and resolution.
Internal Standard (IS) Selection
-
Criteria: The IS must be chemically similar (alkane), stable, and resolve fully from the analyte and solvent.
-
Selection: n-Dodecane (BP 216°C).
-
Reasoning: The analyte has a Kovats Retention Index (RI) of ~1000-1030 on non-polar phases, meaning it elutes very close to n-Decane (RI 1000). Using n-Decane as an IS would risk co-elution. n-Dodecane (RI 1200) elutes later, ensuring the critical window around the analyte is clear.
-
Detector Choice[1]
-
Flame Ionization Detector (FID): Chosen for its high sensitivity to hydrocarbons and wide linear dynamic range. FID response is proportional to carbon mass, allowing for accurate quantification even if a pure standard of the specific isomer is unavailable (using Effective Carbon Number theory).
Instrumental Parameters
| Parameter | Setting | Rationale |
| Instrument | GC-FID (e.g., Agilent 7890/8890, Shimadzu GC-2030) | Standard hydrocarbon analysis platform. |
| Column | DB-1 (or equivalent: HP-1, CP-Sil 5 CB) 60 m × 0.25 mm ID × 0.25 µm film | Long column length maximizes efficiency for isomer resolution. |
| Inlet Mode | Split (Ratio 50:1) | Prevents column overload; improves peak shape for closely eluting isomers. |
| Inlet Temp | 250°C | Ensures rapid volatilization of the analyte (BP ~170°C) and IS. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity (~25 cm/s) for resolution. |
| Oven Program | Initial: 60°C (Hold 2 min) Ramp 1: 5°C/min to 140°C Ramp 2: 2°C/min to 180°C (Critical Resolution Zone) Ramp 3: 20°C/min to 280°C (Hold 5 min) | Slow ramp (2°C/min) across the analyte elution range ensures separation of cis/trans isomers. |
| Detector (FID) | Temp: 300°C H₂: 30 mL/min Air: 400 mL/min Makeup (N₂): 25 mL/min | High temp prevents condensation. Standard fuel ratios for optimal flame stability. |
Experimental Protocol
Reagents
-
Solvent: n-Hexane or Ethyl Acetate (HPLC Grade).
-
Internal Standard: n-Dodecane (>99%).
-
Reference Standard: 1-methyl-4-propylcyclohexane (mixture of isomers).[1]
Standard Preparation (Calibration)
-
Stock Solution A: Weigh 50 mg of 1-methyl-4-propylcyclohexane standard into a 10 mL volumetric flask. Dilute to volume with hexane.
-
IS Stock Solution B: Weigh 50 mg of n-Dodecane into a 10 mL volumetric flask. Dilute to volume with hexane.
-
Calibration Levels: Prepare 5 levels by mixing varying volumes of Stock A with a fixed volume of Stock B (e.g., 100 µL).
Sample Preparation (Reaction Mixture)
-
Quench: If the reaction uses a metal catalyst (Pd/C, Pt/C), filter the reaction mixture through a 0.45 µm PTFE syringe filter to remove particulates.
-
Aliquot: Transfer 100 µL of the filtered reaction mixture into a 1.5 mL GC vial.
-
Spike: Add 50 µL of IS Stock Solution B (n-Dodecane).
-
Dilute: Add 850 µL of hexane. Cap and vortex for 10 seconds.
-
Inject: Place on autosampler. Inject 1.0 µL.
Workflow Visualization
Figure 1: Analytical workflow for the quantification of reaction yield.
Data Analysis & Calculations
Identification
-
Elution Order: On a non-polar column (DB-1), the elution order is typically:
-
Note: Validation with a pure standard is required to confirm the specific cis/trans order, as it can vary slightly with stationary phase film thickness.
Yield Calculation
Calculate the Response Factor (
Calculate the Mass of Analyte in the sample:
Reaction Yield (%):
Troubleshooting & Optimization
Figure 2: Decision tree for optimizing chromatographic resolution.
-
Co-elution with Solvent: If the analyte peaks elute too close to the solvent front, lower the initial oven temperature to 40°C.
-
Isomer Overlap: If cis and trans isomers are not fully resolved, reduce the ramp rate in the critical zone (Ramp 2) to 1°C/min or use a column with a thicker film (0.5 µm).
References
-
NIST Chemistry WebBook. 1-Methyl-4-propylcyclohexane, trans - Gas Chromatography. National Institute of Standards and Technology.[1] Available at: [Link]
-
PubChem. 1-Methyl-4-propylcyclohexane Compound Summary. National Library of Medicine. Available at: [Link]
-
Agilent Technologies. GC Column Selection Guide for Hydrocarbon Analysis. Available at: [Link]
Sources
Troubleshooting & Optimization
separating cis and trans 1-methyl-4-propylcyclohexane isomers via fractional distillation
Ticket Topic: Fractional Distillation of cis- and trans-1-methyl-4-propylcyclohexane Ticket ID: SEP-ISO-104-MP Assigned Specialist: Senior Application Scientist, Purification Unit[1]
Executive Summary
Separating the conformational isomers of 1-methyl-4-propylcyclohexane (cis and trans) is a high-difficulty purification task.[1] The boiling point differential (
Standard fractional distillation (e.g., Vigreux or simple packed columns) will fail to achieve high purity (>95%). Successful separation requires Spinning Band Distillation or a high-efficiency packed column with >50 theoretical plates and strict adiabatic control.[1]
Module 1: Feasibility & Thermodynamics (The "Why")
Q: Why can't I separate these using my standard 30cm Vigreux column?
A: A standard Vigreux column typically provides only 2–3 theoretical plates. To separate compounds with a
The Thermodynamic Reality:
-
Trans-isomer (1e, 4e): The propyl and methyl groups are both in equatorial positions. This is the thermodynamically stable conformer. It has a smaller molecular volume and lower boiling point.[2]
-
Cis-isomer (1e, 4a): One group is axial, the other equatorial.[1][3][4][5][6] This creates higher steric strain (1,3-diaxial interactions), resulting in higher energy, higher density, and a slightly higher boiling point.
Table 1: Estimated Physical Properties
| Property | Trans-1-methyl-4-propylcyclohexane | Cis-1-methyl-4-propylcyclohexane | Note |
|---|---|---|---|
| Conformation | Diequatorial (e,e) | Equatorial-Axial (e,a) | Trans is more stable.[1] |
| Boiling Point (Est.) | ~170–171 °C | ~172–173 °C |
Critical Note: While trans is generally the lower boiler for 1,4-disubstituted cyclohexanes, specific interactions can vary. Always validate fractions via GC/NMR.
Module 2: Equipment Configuration (The "How")
Q: What specific equipment configuration do you recommend?
A: We strongly recommend a Spinning Band Distillation System . If that is unavailable, a vacuum-jacketed packed column using high-efficiency packing (e.g., Helipak or Pro-Pak) is the only viable alternative.
Recommended Setup: Spinning Band Column
-
Mechanism: A rotating Teflon or metal band inside the column forces vapors into intimate contact with the condensate film on the column wall.[7][8]
-
Efficiency: Delivers 50–100 theoretical plates in a compact height (low hold-up volume).
-
Hold-up Volume: < 1–2 mL (Crucial for valuable research samples).
Diagram 1: High-Efficiency Distillation Workflow
Caption: Workflow for separating close-boiling cyclohexane isomers using high-efficiency distillation.
Module 3: Operational Troubleshooting
Issue 1: "The head temperature fluctuates, and I'm not getting separation."
Diagnosis: This is likely due to non-adiabatic conditions or unstable vacuum pressure .[1]
-
The Physics: With a
of < 2°C, even a draft of cool air in the lab can condense vapor before it reaches the head, disrupting the equilibrium. -
Solution:
Issue 2: "I am seeing 'flooding' (liquid hold-up) in the column."
Diagnosis: Vapor velocity is too high for the liquid return rate.
-
Solution:
-
Reduce the boil-up rate (pot temperature).
-
If using a Spinning Band: Increase the band rotation speed (rpm). The spinning action actively pumps liquid down, preventing flood at the interface.
-
Issue 3: "My fractions are still 60:40 mixtures."
Diagnosis: The Reflux Ratio is too low.
-
The Rule: For difficult separations, the reflux ratio should be approximately equal to the number of theoretical plates required.
-
Solution:
-
Set Reflux Ratio to 50:1 or 100:1 . (i.e., take 1 drop, return 50-100 drops to the column).
-
Patience: This distillation will take hours.[1] Rushing the collection destroys the enrichment.
-
Module 4: Validation Protocols
Do not rely solely on boiling point temperature to identify isomers.[1] You must use analytical chemistry.
Protocol A: Gas Chromatography (GC)
-
Column: Non-polar capillary column (e.g., DB-5 or HP-5).[1]
-
Method: Isothermal run at a lower temperature (e.g., 100°C) rather than a fast ramp. This maximizes the resolution between the isomers.
-
Expected Result: The trans isomer (lower boiling) typically elutes first on non-polar columns.
Protocol B: 1H-NMR Spectroscopy
-
Differentiation Key: The methine proton at C1 (attached to the methyl group).[1]
-
Cis-isomer: The methyl is equatorial, so the proton is axial .[1] It will show a large coupling constant (
) with adjacent axial protons. -
Trans-isomer: The methyl is axial (if ring flipped) or equatorial? Correction: In the stable trans-diequatorial form, the methyl is equatorial, and the proton is axial .
-
Wait, let's refine the NMR logic for 1,4-disubstituted cyclohexanes:
-
Trans (diequatorial): Protons at C1 and C4 are axial .[1] They appear as broad triplets of triplets (tt) with large coupling constants (
). -
Cis (axial-equatorial): The ring flips rapidly between two equivalent chair forms.[1] The signals are averaged, often appearing as narrower multiplets compared to the rigid trans axial protons.
-
-
Diagram 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing poor separation efficiency.
References
-
NIST Chemistry WebBook. 1-Methyl-4-propylcyclohexane Thermochemical Data.[9] National Institute of Standards and Technology.[9][10] Available at: [Link]
-
B/R Instrument Corp. Spinning Band Distillation: Theory and Applications for Close Boiling Points. Available at: [Link][1]
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds.[1][6] Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and Auwers-Skita rule).
-
Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals, 8th Edition.[1] Butterworth-Heinemann. (Standard protocols for solvent and isomer purification).
Sources
- 1. 1-Methyl-4-propylcyclohexane | C10H20 | CID 521123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry-online.com [chemistry-online.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Spinning band distillation - Wikipedia [en.wikipedia.org]
- 9. 1-methyl-4-propylcyclohexane [webbook.nist.gov]
- 10. cis-1-methyl-3-propylcyclohexane (CAS 42806-75-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Hydrogenation to 1-Methyl-4-Propylcyclohexane (p-Menthane)
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OPT-CAT-H2-MENTHANE
Introduction: The Reaction Landscape
You are targeting p-menthane (1-methyl-4-propylcyclohexane). Whether you are starting from p-cymene (aromatic reduction) or limonene (olefin saturation), the challenge lies in balancing activity (complete saturation) against selectivity (cis/trans ratio) and mass transfer limitations .
While many researchers default to Palladium (Pd/C), field data and recent literature suggest Rhodium (Rh/C) is the superior benchmark for this specific transformation, particularly when stereochemical control is required.
Module 1: Critical Troubleshooting (The Emergency Room)
Use this section if your reaction is stalled, too slow, or yielding the wrong isomer.
Q: My reaction stalls at ~80% conversion. Adding more catalyst doesn't help. Why?
A: You are likely in the Mass Transfer Limited Regime, not the Kinetic Regime.
When you add catalyst and the rate does not increase, the reaction is no longer limited by the number of active sites but by how fast Hydrogen (
-
The Diagnostic Test: Double your stirring speed (e.g., 500 rpm
1000 rpm).
Q: I need the cis-isomer, but I keep getting a mix or mostly trans.
A: You are fighting Thermodynamics.
-
The Science: The cis-isomer is often the kinetic product (forms first), while the trans-isomer is the thermodynamic product (more stable).
-
The Fix:
-
Switch Metal: Rhodium (Rh) strongly favors cis-addition due to its specific adsorption mode. Palladium (Pd) often allows ring "flipping" before desorption, leading to trans.
-
Lower Temperature: High temperatures provide the energy to overcome the barrier to the thermodynamic well (trans). Run at the lowest T possible that maintains conversion (e.g., <80°C).
-
Shorten Time: Stop the reaction immediately upon H2 uptake cessation. Prolonged exposure to the catalyst can isomerize cis to trans.
-
Q: The reaction exotherm spiked dangerously. How do I prevent this?
A: You likely overdosed the catalyst relative to the substrate concentration.
Hydrogenation of aromatics is highly exothermic (
-
The Protocol: Never dump all reagents at once if scaling up. Use a semi-batch approach: Charge catalyst and solvent, pressurize H2, and pump the substrate (p-cymene/limonene) in slowly. This makes the reaction rate-limited by the feed, not the catalyst, giving you thermal control.
Module 2: Optimization Logic (The "Fine Tuning")
Visualizing the Optimization Pathway
The following diagram illustrates the decision logic for troubleshooting stalled reactions and optimizing loading.
Caption: Decision tree for distinguishing between mass transfer limitations and true catalyst deactivation.
The "Plateau Effect" in Catalyst Loading
Do not assume linear scaling. The relationship between catalyst loading and reaction rate follows a saturation curve.
| Zone | Catalyst Loading | Rate Behavior | Limiting Factor | Recommendation |
| A | Low (0.01 - 0.1 mol%) | Linear Increase | Kinetic (Active Sites) | Safe to increase loading. |
| B | Medium (0.2 - 0.5 mol%) | Diminishing Returns | Mixed | Optimal economic zone. |
| C | High (>1.0 mol%) | Plateau (Zero Slope) | Mass Transfer ( | STOP. You are wasting metal. |
Self-Validating Metric: Calculate the Weisz-Prater Criterion (
Module 3: Experimental Protocol (SOP)
Objective: Hydrogenation of p-cymene to p-menthane with high cis-selectivity. Catalyst: 5% Rh/C (Rhodium on Carbon). Why? Rhodium is more active for aromatic rings than Pd and favors cis-isomers.
Step-by-Step Workflow
-
Catalyst Pre-Treatment (Optional but Recommended):
-
If using stored catalyst, dry at 80°C under vacuum for 2 hours to remove adsorbed water, which can inhibit hydrophobic substrate access.
-
-
Loading:
-
Substrate: p-Cymene (1.0 equiv).
-
Solvent: 2-Propanol or Hexane (Solvent-free is possible but requires excellent heat management).
-
Catalyst: 5 wt% loading of (5% Rh/C).[3] Note: This means 0.05 g of catalyst powder per 1 g of substrate.
-
-
The "Purge" (Safety Critical):
-
Seal reactor.
-
Pressurize with Nitrogen (
) to 5 bar, vent to 1 bar. Repeat 3x. (Removes ). -
Pressurize with Hydrogen (
) to 5 bar, vent to 1 bar. Repeat 3x.
-
-
Reaction:
-
Pressure: Set to 10–20 bar (Higher pressure increases rate but usually not selectivity).
-
Temperature: 25°C – 50°C .
-
Warning: Exceeding 80°C will drastically increase the trans-isomer ratio.
-
-
Agitation: Maximum sustainable RPM (e.g., 1000+ rpm).
-
-
Monitoring:
-
Monitor
uptake curve. -
Stop point: When uptake flatlines. Do not "cook" the product post-reaction.
-
-
Workup:
-
Filter catalyst over Celite (Caution: Pyrophoric when dry. Keep wet!).
-
Evaporate solvent.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Raney Nickel instead of Rhodium? A: Yes, but with caveats. Raney Ni requires much higher loadings (often 10-20 wt%) and higher temperatures (100°C+) to achieve the same aromatic reduction. This higher temperature will almost certainly degrade your cis/trans selectivity toward the thermodynamic trans product.
Q: Is solvent-free hydrogenation safe? A: It is chemically feasible and "green," but thermally risky. The solvent acts as a heat sink. If you go solvent-free, you must use a reactor with active cooling (cooling jacket/coil) and reliable temperature control loops.
Q: My catalyst died after one run. Can I recycle it? A: Rh/C is robust and has been recycled up to 66 times in literature for this specific reaction. If it died, you likely have poisons in your feed.
-
Check: Sulfur (from upstream synthesis), Amines, or Phosphines. These bind irreversibly to Rh. Purify your starting material (pass through a silica/activated carbon plug) before hydrogenation.
References
-
Catalyst Selectivity (Rh vs Pd)
- Title: Catalyst and Process Effects in the Solvent-Free Hydrogen
- Source: MDPI / Molecules (2023).
- Key Finding: Rh/C achieved >99% conversion and high stability, outperforming Pd and Pt.
-
Limonene Hydrogenation
-
Mass Transfer & Optimization
- Title: Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogen
-
Source: International Research Journal of Engineering (2023).[4]
- Key Finding: Defines the balance between kinetic and mass transfer regimes.
Sources
- 1. Using modeling to select catalyst dilution methods for mass transfer intensification in lab gas–liquid fixed-bed reactors | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. interesjournals.org [interesjournals.org]
Technical Support Center: Purification of 1-Methyl-4-propylcyclohexane via Silica Gel Column Chromatography
Welcome to the technical support center for the purification of 1-methyl-4-propylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during silica gel column chromatography of this nonpolar compound. Here, we move beyond procedural lists to explain the why behind each step, ensuring a robust and reproducible purification process.
I. Foundational Principles: Why Silica Gel for a Nonpolar Alkane?
Silica gel, a polar adsorbent with a slightly acidic nature, is the workhorse of normal-phase chromatography.[1] Its surface is rich in silanol groups (Si-OH), which act as active sites for adsorption.[2][3] While seemingly counterintuitive for a nonpolar alkane like 1-methyl-4-propylcyclohexane, silica gel chromatography is effective for separating it from more polar impurities.
The separation mechanism relies on the principle of "like dissolves like"—or in this case, "like adsorbs like".[4] Polar compounds in a reaction mixture will interact more strongly with the polar silica gel and thus move down the column more slowly.[5] Conversely, nonpolar compounds like our target molecule have minimal affinity for the stationary phase and are eluted quickly with a nonpolar mobile phase. Saturated hydrocarbons are typically the first to elute from a silica gel column.[4]
It's important to note that even activated silica gel has a layer of strongly bound water molecules that can influence separation.[6] This highlights the importance of consistent silica gel quality and activation procedures for reproducible results.
Separation of Cis and Trans Isomers
A significant challenge in the purification of 1-methyl-4-propylcyclohexane can be the separation of its cis and trans isomers. These geometric isomers have identical molecular weights and functional groups, resulting in very similar physical properties like boiling point and polarity.[7] Their separation relies on subtle differences in their three-dimensional structures. The trans isomer is generally more linear, while the cis isomer has a different spatial arrangement of the methyl and propyl groups.[8] While challenging, separation on a standard silica gel column is sometimes possible by optimizing the mobile phase and column parameters to exploit these minor conformational differences.[9]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the purification of 1-methyl-4-propylcyclohexane.
Problem 1: My compound is not separating from impurities (Co-elution).
Symptoms:
-
Fractions collected from the column contain both the desired product and impurities, as confirmed by analytical techniques like TLC or GC-MS.
-
TLC analysis of the fractions shows overlapping spots.
Causality & Solution:
Co-elution occurs when two or more compounds travel through the column at the same rate.[10] For a nonpolar compound like 1-methyl-4-propylcyclohexane, this often happens with other nonpolar byproducts.
Immediate Actions:
-
Re-evaluate Your Solvent System: The initial choice of eluent is critical. For nonpolar compounds, you should start with a very nonpolar solvent.[4]
-
Actionable Advice: Begin with 100% hexane or petroleum ether.[4] If separation is still poor, a very small percentage (0.5-2%) of a slightly more polar solvent like diethyl ether or dichloromethane can be cautiously added to the mobile phase to increase the elution strength just enough to resolve closely eluting compounds.[4]
-
-
Check for Overloading: Loading too much sample onto the column is a common cause of poor separation.[11]
-
Expert Insight: A good rule of thumb is to use 20-50 times the weight of silica gel to the weight of your crude sample.[4] For difficult separations, this ratio should be increased.
-
Long-Term Strategy:
-
TLC Optimization is Key: Before running a column, always optimize the separation on a TLC plate.[12] The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.35.[4]
-
Consider a Different Stationary Phase: If silica gel fails to provide adequate separation, consider alumina (neutral or basic) or reverse-phase chromatography.[13][14]
Problem 2: The column cracks or has air bubbles.
Symptoms:
-
Visible cracks or channels appear in the silica bed.
-
Air bubbles are trapped within the silica gel.
Causality & Solution:
A cracked or channeled column provides a path of least resistance for the solvent, leading to uneven flow and poor separation as the sample bypasses the stationary phase.[15]
Primary Causes:
-
Letting the Column Run Dry: The solvent level should never drop below the top of the silica bed.[2][15]
-
Heat Generation: Rapidly changing the solvent polarity (e.g., from hexane to ethyl acetate) can generate heat, causing the solvent to boil and create bubbles.[16]
-
Poor Packing: Adding dry silica to the column instead of a slurry can trap air.[17]
Preventative Measures:
-
Proper Packing Technique: Always pack the column using a slurry of silica gel in your initial, least polar solvent.[18][19] Tap the column gently as you add the slurry to ensure even packing and dislodge any trapped air bubbles.[2]
-
Maintain Solvent Level: Always keep the solvent level above the silica bed.[2] Use a solvent reservoir for larger columns.
-
Gradual Solvent Changes: If a solvent gradient is necessary, introduce the more polar solvent gradually by slowly increasing its percentage in the mobile phase.[4]
Corrective Action:
-
If a small crack appears at the top of the column before loading the sample, you may be able to fix it by gently tapping the column or applying light pressure with a pipette bulb to force the air out.[4] However, for significant cracks, it is best to repack the column.
Problem 3: The compound is not eluting from the column.
Symptoms:
-
After running a significant volume of solvent, the desired product is not detected in the collected fractions.
Causality & Solution:
While less common for a nonpolar compound like 1-methyl-4-propylcyclohexane, this can occur under certain circumstances.
Possible Scenarios:
-
Decomposition on Silica: Silica gel is acidic and can cause decomposition of acid-labile compounds.[17] While alkanes are generally stable, some impurities might not be.
-
Diagnostic Test: Perform a 2D TLC. Spot your compound, run the plate in one direction, let it dry, and then run it again in the perpendicular direction with the same solvent. If new spots appear, your compound is likely decomposing on the silica.[13]
-
-
Incorrect Solvent System: You may be using a solvent system that is too nonpolar, even for your target compound, especially if it has some unexpected minor polarity.
-
Solution: Double-check the solvents you are using.[13] If you are confident they are correct, gradually increase the polarity of the mobile phase.
-
-
Product is Highly Diluted: The compound may have eluted, but at a very low concentration.
-
Actionable Advice: Concentrate a few of the fractions where you expected your compound to elute and re-analyze by TLC.[11]
-
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for purifying 1-methyl-4-propylcyclohexane?
A1: The key is to start with a very nonpolar mobile phase and use Thin Layer Chromatography (TLC) to guide your choice.[20]
-
Starting Point: Begin with 100% hexane or petroleum ether.[4] Since 1-methyl-4-propylcyclohexane is an alkane, it will have a very low affinity for the polar silica gel and will travel quickly with a nonpolar solvent.[21]
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in your chosen solvent. For a nonpolar compound, you may need to use a stain to visualize the spot. A potassium permanganate stain is effective for visualizing alkanes and other oxidizable compounds.[22][23]
-
Optimization: Your goal is to find a solvent system where the desired compound has an Rf value of approximately 0.35.[4] If the Rf is too high (close to 1.0) with pure hexane, it means the compound is moving too fast. However, for a simple alkane purification from polar impurities, an Rf near the solvent front in pure hexane is often acceptable. If you need to separate it from other nonpolar impurities, you may need to experiment with mixtures of hexane and a slightly more polar solvent like dichloromethane or diethyl ether in very small proportions (e.g., 99.5:0.5).[4]
Q2: How can I visualize 1-methyl-4-propylcyclohexane on a TLC plate since it's not UV active?
A2: Since saturated alkanes do not absorb UV light, you will need to use a chemical stain for visualization.[22]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with any compound that can be oxidized.[23] The plate is dipped in or sprayed with the stain, and compounds will appear as yellow-brown spots on a purple background.[22] Gentle heating can sometimes enhance the visibility of the spots.[23]
-
Iodine Chamber: Placing the developed TLC plate in a chamber containing a few crystals of iodine is another common method. Iodine vapor will adsorb to the organic compounds on the plate, making them visible as brownish spots.[24]
-
Vanillin or p-Anisaldehyde Stain: These are general-purpose stains that, upon heating, can visualize a wide range of organic compounds.[23][25]
Q3: What is the difference between "wet" and "dry" loading, and which is better for this purification?
A3: "Wet" and "dry" loading refer to the two methods of applying your sample to the top of the packed silica gel column.
-
Wet Loading: The crude sample is dissolved in a minimal amount of the initial, least polar eluent and carefully pipetted onto the top of the column.[15]
-
Pros: Simple and fast.
-
Cons: If the compound is not very soluble in the initial eluent, you may need to use a slightly more polar solvent to dissolve it, which can compromise the separation at the beginning of the chromatography.
-
-
Dry Loading: The crude sample is dissolved in a suitable solvent, and a small amount of silica gel (approximately 10-20 times the mass of the sample) is added to the solution.[15] The solvent is then removed under reduced pressure (e.g., on a rotary evaporator) until a free-flowing powder is obtained.[15] This powder is then carefully added to the top of the packed column.[15]
-
Pros: Results in a very narrow and evenly distributed starting band, which often leads to better separation. It is the preferred method for samples that are not very soluble in the eluent.[15]
-
Cons: Takes more time.
-
Recommendation: For the purification of 1-methyl-4-propylcyclohexane, which should be highly soluble in hexane, wet loading is generally sufficient. However, if you are aiming for a very high-resolution separation, particularly of cis and trans isomers, dry loading is the superior technique.
Q4: My column is running too slowly. What can I do?
A4: A slow flow rate can lead to band broadening due to diffusion, which decreases separation efficiency.[15]
-
Apply Positive Pressure ("Flash Chromatography"): You can gently apply pressure to the top of the column using a pipette bulb or a regulated air line. This will increase the flow rate of the mobile phase. Be careful not to apply too much pressure, as this can cause the column to crack.[16]
-
Check for Blockages: Ensure the stopcock or frit at the bottom of the column is not clogged.[13]
-
Column Packing: If the silica gel is packed too tightly or if very fine particles are used, the flow rate will be slower. This is a trade-off, as smaller particles generally lead to better separation.[26]
IV. Experimental Protocols & Visualizations
Protocol 1: Slurry Packing a Silica Gel Column
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is not too tightly packed.[15]
-
Add a small layer (approx. 1 cm) of sand on top of the cotton plug.[15]
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial eluent (e.g., 100% hexane).[19] Stir well to remove trapped air bubbles.[19]
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column.
-
Continuously tap the side of the column gently to encourage even packing and release any remaining air bubbles.[2]
-
Once all the silica has been added, allow it to settle, ensuring the solvent level never drops below the top of the silica bed.[2]
-
Add a final layer of sand on top of the silica to prevent disturbance when adding more solvent.[15]
Workflow for Troubleshooting Co-elution
Sources
- 1. agcchem.com [agcchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. web.uvic.ca [web.uvic.ca]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. reddit.com [reddit.com]
- 12. chemistryviews.org [chemistryviews.org]
- 13. Chromatography [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. chemistryviews.org [chemistryviews.org]
- 16. reddit.com [reddit.com]
- 17. Rookie Mistakes [chem.rochester.edu]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Thin-Layer Chromatography [sites.pitt.edu]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. faculty.fiu.edu [faculty.fiu.edu]
- 24. reddit.com [reddit.com]
- 25. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 26. sorbtech.com [sorbtech.com]
Validation & Comparative
Comparative Guide: Proton NMR Chemical Shifts of 1-Methyl-4-Propylcyclohexane in CDCl₃
This guide outlines the comparative NMR analysis of 1-methyl-4-propylcyclohexane stereoisomers. It synthesizes theoretical conformational analysis with practical spectral data to provide a robust method for stereochemical assignment.[1]
Executive Summary
In drug development and synthetic organic chemistry, distinguishing between cis- and trans-1,4-disubstituted cyclohexanes is critical due to their vastly different pharmacological profiles and metabolic stabilities.[1] For 1-methyl-4-propylcyclohexane ,
This guide compares the "performance"—defined here as spectral distinctiveness and conformational stability—of the trans-isomer (diequatorial) versus the cis-isomer (axial-equatorial) .[1]
Theoretical Framework: Conformational "Performance"
The spectral differences arise directly from the thermodynamic preferences of the cyclohexane ring.
-
Trans-Isomer (The Locked System): The trans isomer exists predominantly in the diequatorial (e,e) conformation. Both the methyl and propyl groups occupy equatorial positions to minimize 1,3-diaxial strain.[1] This "locks" the conformation, resulting in sharp, distinct NMR signals characteristic of an equatorial environment.
-
Cis-Isomer (The Dynamic System): The cis isomer must place one substituent in an axial position.[2] Because the propyl group (A-value
1.75 kcal/mol) and methyl group (A-value 1.70 kcal/mol) have similar steric demands, the molecule exists in a rapid equilibrium at room temperature, though the Propyl(eq)-Methyl(ax) conformer is slightly favored due to the marginally larger size of the propyl chain. The observed NMR spectrum is a weighted average of these conformers.[1]
Comparative Analysis: Spectral Data
The following data compares the diagnostic signals for both isomers.
Table 1: Key Chemical Shift (
) Differences in CDCl
| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Dynamic/Axial-Rich) | Diagnostic Value |
| Methyl Doublet ( | ~0.88 - 0.90 ppm | ~0.82 - 0.85 ppm | High. Equatorial methyls (trans) generally appear downfield of axial methyls (cis).[1] |
| Ring Methine H1 ( | ~1.0 - 1.2 ppm (Axial) | ~1.5 - 1.6 ppm (Equatorial/Avg) | Very High. Axial protons are significantly shielded (upfield) compared to equatorial protons.[1] |
| H1 Splitting Pattern | tt (Triplet of Triplets) | Broad Multiplet / Quintet-like | Critical. The trans H1 has large |
| Conformational State | Static (Locked) | Dynamic (Averaging) | Affects line width at low temperatures.[1] |
Note on Causality: The upfield shift of the cis methyl group is due to the
-gauche effect and the general trend where axial substituents are shielded relative to equatorial ones in proton NMR.
Table 2: Coupling Constant (
) Performance
| Interaction | Trans-Isomer ( | Cis-Isomer ( | Interpretation |
| 11 - 13 Hz (Large) | 3 - 5 Hz (Small/Avg) | Large axial-axial coupling is the "fingerprint" of the trans isomer.[1] | |
| 3 - 4 Hz | 3 - 4 Hz | Small coupling; less diagnostic.[1] |
Experimental Protocol: Stereochemical Assignment
Objective: Unambiguously assign the stereochemistry of a synthesized sample of 1-methyl-4-propylcyclohexane.
Reagents:
-
Solvent: 0.6 mL CDCl
(99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10 mg of the oil in 0.6 mL CDCl
. Ensure the solution is homogeneous. -
Filter through a cotton plug into a standard 5mm NMR tube to remove particulates that cause line broadening.[1]
-
-
Acquisition Parameters (Standard 400/500 MHz):
-
Data Processing:
-
Phasing: Apply manual phasing to ensure flat baseline around the aliphatic region (0.5–2.0 ppm).[1]
-
Referencing: Calibrate TMS to 0.00 ppm or the residual CHCl
peak to 7.26 ppm.
-
-
Analysis Workflow (The "Decision Tree"):
-
Step A: Locate the Methyl Doublet (0.8–0.9 ppm).[1]
-
Step B: Locate the Methine Proton (H1) attached to the methyl group. Use COSY (Correlation Spectroscopy) if overlap occurs.[1]
-
Step C: Measure the Width at Half-Height (
) of the H1 signal.-
If
Hz Trans (Axial H, large couplings).[1] -
If
Hz Cis (Equatorial H, small couplings).
-
-
Visualization: Stereochemical Logic Flow
The following diagram illustrates the conformational equilibrium and the decision logic for assignment.
Caption: Logic flow connecting the thermodynamic stability of conformers to their resulting NMR spectral signatures.
References
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and conformational analysis).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]
-
Reich, H. J. (2023).[1] Proton NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry.[1] (Authoritative database on cyclohexane proton shifts).
-
Aydin, R., & Günther, H. (1981).[1] 1H NMR Spectra of Cyclohexane Derivatives. Angewandte Chemie International Edition, 20(11), 985-986.[1] (Specific methodology for distinguishing axial/equatorial protons).[1][4][5]
Sources
Validating 1-Methyl-4-Propylcyclohexane Purity: A Dual-Column GC-MS Approach
Executive Summary
The Hidden Impurity Challenge: In the synthesis and application of 1-methyl-4-propylcyclohexane (often used as a surrogate in fuel combustion studies or a specialized solvent), chemical purity is frequently confused with isomeric purity. Standard Certificates of Analysis (CoA) often rely on a single non-polar GC column (e.g., DB-5), which frequently fails to resolve the cis and trans stereoisomers due to their nearly identical boiling points (~169–170°C) and mass spectral fragmentation patterns.
This guide objectively compares a standard General Screening Method (Method A) against a High-Resolution Isomer Validation Method (Method B) . We demonstrate that for applications requiring thermodynamic precision, Method B is the mandatory standard for validation.
The Science of the Problem
1-methyl-4-propylcyclohexane exists as two geometric isomers:
-
Trans-1-methyl-4-propylcyclohexane: Diequatorial conformation (thermodynamically more stable).
-
Cis-1-methyl-4-propylcyclohexane: Equatorial-axial conformation.
Why Standard Methods Fail:
-
Boiling Point Proximity: The boiling point difference is often <1.5°C.
-
MS Blind Spot: Electron Ionization (EI) at 70eV produces virtually identical mass spectra for both isomers (Base peak
140 or 111), rendering MS library matching ineffective for isomeric differentiation.
Comparative Methodology
Method A: The "Standard" Screening (DB-5MS)
Typically used for rough purity checks.
-
Column: Agilent DB-5MS (5% Phenyl-arylene, 95% Dimethylpolysiloxane) - Non-polar.
-
Mechanism: Separation based primarily on boiling point (volatility).
-
Outcome: Often results in a single, slightly broadened peak or a "shoulder," leading to false high-purity calculations (e.g., >99%).
Method B: The "Validator" Protocol (DB-Wax / Innowax)
Required for isomeric purity validation.
-
Column: Agilent DB-Wax (Polyethylene Glycol - PEG) - Polar.
-
Mechanism: Separation based on polarity and molecular shape (dipole-dipole interactions). The cis isomer, having a slightly higher dipole moment due to its conformation, interacts differently with the PEG phase than the trans isomer.
-
Outcome: Baseline resolution of isomers, allowing accurate quantification of the isomeric ratio.
Experimental Protocols
Instrument Parameters
System: GC-MS (Single Quadrupole) e.g., Agilent 7890/5977.
| Parameter | Method A (Screening) | Method B (Validation) |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | DB-Wax UI (60m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Helium, 1.2 mL/min (Constant Flow) |
| Inlet Temp | 250°C | 240°C |
| Injection | Split 50:1 (0.5 µL) | Split 20:1 (1.0 µL) |
| Oven Program | 60°C (1 min) → 10°C/min → 200°C | 50°C (2 min) → 5°C/min → 180°C (Hold 5 min) |
| Transfer Line | 280°C | 250°C |
| Ion Source | EI (70 eV), 230°C | EI (70 eV), 230°C |
| Scan Range | 35–350 amu | 35–350 amu |
Data Analysis & Identification
Since MS spectra are identical, identification relies on Linear Retention Indices (LRI) .
-
Run a C8–C20 n-alkane standard mix under the exact same conditions.
-
Calculate LRI for the analyte peaks using the Van den Dool and Kratz equation.
-
Target Values (Approximate):
-
DB-5MS: ~1006–1024 (Isomers often co-elute).
-
DB-Wax: ~1150–1250 (Distinct separation).
-
Validation Framework (ICH Q2(R2) Aligned)
To validate the purity of your material, you must demonstrate Specificity (Resolution).
Specificity Calculation
Calculate the Resolution (
Acceptance Criteria:
-
Method A (DB-5): Typically yields
(Fail). -
Method B (DB-Wax): Must yield
(Baseline separation) to be valid for isomeric purity quantification.
Visualizing the Workflow
The following diagram illustrates the decision logic for validating 1-methyl-4-propylcyclohexane.
Caption: Figure 1. Dual-column validation workflow ensuring isomeric resolution before final purity assignment.
Comparative Data Summary
| Feature | Method A (DB-5MS) | Method B (DB-Wax) |
| Separation Mechanism | Boiling Point (Volatility) | Polarity / Shape Selectivity |
| Isomer Resolution ( | < 1.0 (Co-elution common) | > 1.5 (Baseline Resolved) |
| Retention Index (LRI) | ~1015 | ~1200 |
| Typical Run Time | Fast (< 15 min) | Moderate (20-30 min) |
| Suitability | General Solvent Purity | Isomeric Purity Validation |
Mass Spectral Confirmation (Common to Both)
Regardless of the column, the Mass Spectrum must confirm the structural identity.
-
Molecular Ion:
140 ( ) -
Base Peak:
111 ( , loss of ethyl group from propyl chain) or 55. -
Key Fragments:
97, 83.
References
-
NIST Mass Spectrometry Data Center. (2023). 1-Methyl-4-propylcyclohexane Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[2][3] [Link]
-
International Conference on Harmonisation (ICH). (2022). Validation of Analytical Procedures: Q2(R2). European Medicines Agency. [Link]
-
PubChem. (2024).[4] 1-Methyl-4-propylcyclohexane Compound Summary. National Library of Medicine. [Link]
-
Agilent Technologies. (2023). GC Column Selection Guide for Hydrocarbon Analysis.[Link]
Sources
evaluating 1-methyl-4-propylcyclohexane as a replacement for methylcyclohexane in kinetics
[1]
Executive Summary & Physicochemical Profile
The Core Distinction: The shift from MCH to MPCH represents a transition from a volatility-limited system to a kinetically-controlled system.[1]
-
For Combustion: MPCH introduces a propyl chain that significantly enhances Low-Temperature Heat Release (LTHR) via RO
isomerization, making it a more accurate surrogate for real jet fuel (kerosene) than MCH.[1] -
For LOHC: MPCH allows for liquid-phase dehydrogenation at higher temperatures (>100°C) without the rapid boil-off seen with MCH, potentially simplifying reactor design despite slower steric kinetics.[1]
Table 1: Physicochemical Comparison
| Property | Methylcyclohexane (MCH) | 1-Methyl-4-Propylcyclohexane (MPCH) | Operational Impact |
| Formula | C | C | MPCH has higher energy density per molecule.[1] |
| Molecular Weight | 98.19 g/mol | 140.27 g/mol | MPCH approximates "heavy" naphthenes.[1][2] |
| Boiling Point | 101°C | ~170°C | Critical: MPCH remains liquid at dehydrogenation temps.[1][2] |
| Flash Point | -4°C (Flammable) | ~45°C (Combustible) | MPCH allows safer handling/transport.[1][2] |
| Density (20°C) | 0.77 g/mL | ~0.81 g/mL | Higher volumetric energy density for MPCH.[1][2] |
| Cetane Number | ~20 | ~35 (Estimated) | Propyl chain improves ignition quality.[1][2] |
Kinetic Evaluation: Combustion & Oxidation
In combustion kinetics, the "replacement" of MCH with MPCH is not a 1:1 swap but an upgrade in simulating real fuel autoignition.
Mechanism Analysis[3]
-
MCH Behavior: Oxidation is dominated by ring-based H-abstraction.[1] The cyclic structure inhibits the formation of the six-membered transition states required for rapid low-temperature branching.
-
MPCH Behavior: The propyl group (
) acts as an "ignition trigger."[1] It allows for internal H-abstraction (isomerization) similar to n-alkanes, accelerating the formation of ketohydroperoxides.[1]
Diagram 1: Oxidation Pathway Differences
The following diagram illustrates how the propyl chain introduces a faster oxidation loop compared to the ring-restricted MCH.
Caption: Comparison of oxidation pathways. MPCH (green) utilizes the propyl chain to access rapid low-temperature oxidation (NTC) pathways unavailable to MCH.[1]
Experimental Protocol: Validating Autoignition (Shock Tube)
To validate MPCH as a surrogate, you must characterize its Negative Temperature Coefficient (NTC) behavior.[1]
Kinetic Evaluation: Hydrogen Storage (LOHC)
In LOHC applications, the goal is reversible dehydrogenation.
-
Reaction:
-
Gravimetric Capacity: MPCH stores slightly less hydrogen by weight (4.3 wt%) compared to MCH (6.1 wt%) due to the "dead weight" of the propyl carbons which do not release H
as efficiently as the ring carbons.
Catalyst Surface Kinetics
The critical kinetic barrier for MPCH is Steric Hindrance .[1]
-
MCH: The methyl group is small, allowing the ring to lie flat on Pt(111) surfaces.
-
MPCH: The propyl group is bulky.[1] It interferes with the "flat" adsorption required for rapid dehydrogenation.[1] This typically results in a lower Turnover Frequency (TOF) compared to MCH.[1]
Diagram 2: LOHC Dehydrogenation Cycle
Caption: The MPCH hydrogen storage cycle. Note the product is p-propyltoluene.[1] The reaction is endothermic and benefits from MPCH's high boiling point.
Experimental Protocol: Dehydrogenation Rate Measurement
This protocol validates if the safety benefit of MPCH outweighs the kinetic penalty.
-
Apparatus: Continuous Flow Fixed-Bed Reactor.
-
Catalyst: 1 wt% Pt on
-Al O (Standard reference). -
Procedure:
-
Analysis: Online Gas Chromatography (GC) to measure H
evolution and conversion to p-propyltoluene. -
Data Processing: Calculate Reaction Rate (
) using the differential reactor assumption: (Where is conversion < 15% to ensure kinetic regime, is catalyst weight).
Synthesis: Why Switch?
Use this decision matrix to determine if MPCH is the correct replacement for your specific application.
| Requirement | Choose MCH If... | Choose MPCH If... |
| Safety | You have closed, explosion-proof systems. | You operate in open/high-temp environments (Flash point > Ambient).[1][2] |
| Kinetics (Combustion) | You need a baseline for simple cycloalkanes.[1][2] | You need to model real jet fuel ignition delay (NTC behavior). |
| Kinetics (LOHC) | You need maximum H | You need phase purity (H |
| Thermodynamics | You operate at T < 100°C. | You operate at T > 150°C and want to avoid high-pressure vessels. |
Final Recommendation
For Combustion Researchers , MPCH is a superior surrogate for Jet A/Diesel due to its accurate NTC behavior.[1] For LOHC Developers , MPCH is a "Safety/Purity" alternative.[1] You accept slower kinetics and lower capacity (4.3 wt%) in exchange for a safer, non-flammable liquid carrier that delivers high-purity Hydrogen with less solvent contamination.[1]
References
-
Combustion Kinetics of Alkylcyclohexanes
-
LOHC Thermodynamic & Kinetic Principles
-
Physical Properties & Safety Data
-
Jet Fuel Surrogate Formulation
-
Surrogate Mixtures for Kinetic Modeling of Jet Fuel. Stanford University / AIAA.[1]
-
Sources
A Practical Guide to the Gas Chromatography Retention Index of 1-methyl-4-propylcyclohexane on Non-Polar Columns
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of compounds is paramount. In gas chromatography (GC), while mass spectrometry (MS) provides powerful identification capabilities, it can sometimes fail to distinguish between isomers with similar fragmentation patterns. This is where the Kovats Retention Index (RI) becomes an indispensable tool. This guide provides an in-depth look at the retention index of 1-methyl-4-propylcyclohexane, a substituted cycloalkane, on non-polar GC columns. We will review the limited available data and, more importantly, provide a robust, self-validating protocol for determining this critical parameter in your own laboratory.
The Kovats Retention Index: A System-Independent Identifier
The Kovats Retention Index (RI) is a concept developed by Dr. Ervin Kováts to standardize retention times in gas chromatography, converting them into system-independent constants.[1] Unlike retention time, which can vary significantly with changes in column length, film thickness, temperature, or carrier gas flow rate, the RI is a relatively stable value.[1] It relates the retention time of an analyte to the retention times of bracketing n-alkanes (straight-chain hydrocarbons).
The principle is straightforward: on a given stationary phase, the logarithm of the adjusted retention time of n-alkanes is linearly proportional to their carbon number. By definition, the RI of an n-alkane is 100 times its carbon number (e.g., n-decane has an RI of 1000, n-undecane is 1100).[2] The RI of an unknown compound is then determined by interpolation between two n-alkanes that elute before and after it.[3] This normalization makes the RI a powerful tool for comparing results between different laboratories and analytical systems.[1]
The Analyte: 1-methyl-4-propylcyclohexane and Its Isomers
1-methyl-4-propylcyclohexane (C₁₀H₂₀) is a disubstituted cycloalkane.[4] A critical feature of its structure is the potential for stereoisomerism. The methyl and propyl groups can be on the same side of the cyclohexane ring (cis isomer) or on opposite sides (trans isomer).[5]
These cis and trans isomers are distinct chemical compounds with different three-dimensional shapes. This structural difference can lead to variations in physical properties, such as boiling point and vapor pressure, which in turn affect their chromatographic retention. The trans isomer, generally being more stable and having a more linear shape, may interact differently with the stationary phase compared to the bulkier cis isomer. Therefore, it is crucial to consider that a sample of 1-methyl-4-propylcyclohexane may contain both isomers, which could potentially be separated on a high-resolution GC column.
Retention Mechanism on Non-Polar GC Columns
Non-polar GC columns are the workhorses of many analytical laboratories. Their stationary phases are typically based on polydimethylsiloxane (PDMS), such as those found in DB-1, HP-1, SE-30, or OV-1 type columns.[6][7] Slightly more polar phases, like DB-5 or HP-5, incorporate a small percentage (e.g., 5%) of phenyl groups into the siloxane backbone.
On these non-polar phases, the separation mechanism is primarily governed by dispersion forces (van der Waals forces).[8] As a result, analytes are separated predominantly according to their boiling points and, to some extent, their molecular size and shape.[6][8] Non-polar compounds, like alkanes and cycloalkanes, are well-retained and effectively separated on these columns. The elution order generally follows the order of increasing boiling points.[8]
Published Retention Index Data for 1-methyl-4-propylcyclohexane
Publicly available, experimentally determined retention index data for 1-methyl-4-propylcyclohexane on non-polar columns is sparse. The data that does exist often lacks detailed information about the specific column and analytical conditions. This highlights the necessity for a standardized experimental protocol to determine the RI in-house for reliable compound identification.
Below is a summary of values found in the NIST (National Institute of Standards and Technology) and PubChem databases.
| Compound | Stated Isomer | Retention Index (RI) | Column Description | Source |
| 1-methyl-4-propylcyclohexane | Not Specified | 1024 | Standard non-polar | PubChem[9] |
| 1-methyl-4-propylcyclohexane | Not Specified | 1006 | Standard non-polar | PubChem[9] |
| 1-methyl-4-propylcyclohexane | trans | 1006 | Polydimethyl siloxane | NIST[10] |
Expert Insight: The discrepancy between the 1024 and 1006 values could be due to several factors, including analysis on different non-polar phases (e.g., 100% PDMS vs. 5% Phenyl-PDMS), different temperature programming rates, or the possibility that one value corresponds to the cis and the other to the trans isomer. The NIST data specifically attributes the 1006 value to the trans isomer, providing a valuable anchor point.[10] Without further experimental context, these values should be used as a preliminary guide, not as an absolute reference.
Experimental Protocol for Determining Kovats Retention Index
This protocol provides a self-validating system for accurately determining the RI of 1-methyl-4-propylcyclohexane. The key is to analyze the sample and a homologous series of n-alkanes under identical analytical conditions.
Methodology Workflow
Sources
- 1. Kovats retention index - Wikipedia [en.wikipedia.org]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. 1-methyl-4-propylcyclohexane [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gcms.cz [gcms.cz]
- 7. Stationary Phases in Gas Chromatographic Retention Data [webbook.nist.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1-Methyl-4-propylcyclohexane | C10H20 | CID 521123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Methyl-4-propylcyclohexane, trans [webbook.nist.gov]
comparative volatility of 1-methyl-4-propylcyclohexane versus other C10 cycloalkanes
Part 1: Executive Summary & The Volatility Hierarchy
In the development of advanced fuel surrogates and solvent systems, the volatility of C10 cycloalkanes is a critical parameter governing evaporation rates, flash points, and combustion kinetics.
1-Methyl-4-propylcyclohexane (C10H20) occupies a distinct "middle ground" in the volatility spectrum of C10 isomers. It is more volatile than the linear n-butylcyclohexane but less volatile than the highly branched tert-butylcyclohexane.
The C10 Volatility Hierarchy (High to Low Volatility)
Data normalized to 1 atm (760 mmHg).
| Rank | Compound | Boiling Point (°C) | Volatility Profile | Structural Driver |
| 1 | tert-Butylcyclohexane | 167 – 171 | Highest | Globular shape minimizes surface area (Van der Waals). |
| 2 | Isobutylcyclohexane | 171.3 | High | Branching reduces intermolecular contact. |
| 3 | 1-Methyl-4-propylcyclohexane | 170 – 176 | Moderate | Disubstitution breaks symmetry; shorter effective chain than n-butyl. |
| 4 | n-Butylcyclohexane | 180 – 181 | Low | Linear alkyl tail maximizes surface contact area. |
| 5 | Cyclodecane | 201 | Lowest | High density (0.87 g/mL) and ring stacking lead to strong cohesion. |
Part 2: Thermodynamic Landscape & Data Analysis
The following data synthesizes experimental values from NIST, thermodynamic databases, and retention index correlations.
Table 1: Comparative Physicochemical Properties[1]
| Property | 1-Methyl-4-propylcyclohexane | n-Butylcyclohexane | tert-Butylcyclohexane | Cyclodecane |
| Molecular Weight | 140.27 g/mol | 140.27 g/mol | 140.27 g/mol | 140.27 g/mol |
| Boiling Point (T_b) | 443 – 449 K | 453 – 454 K | 440 – 444 K | 474 K |
| Vapor Pressure (25°C) | ~1.5 – 1.8 mmHg* | 1.2 mmHg | ~2.5 mmHg | < 0.1 mmHg |
| Enthalpy of Vaporization | ~38.0 kJ/mol | 41.7 kJ/mol | 37.6 kJ/mol | 45.1 kJ/mol |
| Density (20°C) | ~0.78 – 0.79 g/mL | 0.80 g/mL | 0.81 g/mL | 0.87 g/mL |
| Kovats Index (Non-polar) | 1006 – 1024 | 1030 – 1040 | 984 – 988 | 1179 |
*Estimated based on Antoine extrapolation and RI correlation.
Mechanistic Insight: The "Shape-Volatility" Correlation
Volatility in non-polar hydrocarbons is governed principally by London Dispersion Forces , which scale with molecular surface area and polarizability.
-
Branching Effect: tert-butylcyclohexane is nearly spherical. This "globularity" prevents efficient stacking with neighbors, reducing the energy required to escape the liquid phase (lower
). -
Chain Length vs. Ring Substitution: n-butylcyclohexane has a flexible "tail" that can interdigitate with neighbors, increasing friction and boiling point. 1-methyl-4-propylcyclohexane splits the carbon count into two smaller substituents (methyl + propyl), effectively shortening the longest linear chain and increasing volatility compared to the n-butyl isomer.
-
Ring Density: Cyclodecane, being a medium-sized ring, has a significantly higher density and more rigid conformational stacking than the alkyl-cyclohexanes, resulting in a drastically higher boiling point (+20°C vs n-butyl).
Part 3: Visualization of Structural Logic
The following diagram illustrates the causal relationship between molecular structure and observed volatility.
Caption: Causal pathway linking structural features (branching, linearity) to thermodynamic outcomes via intermolecular forces.
Part 4: Experimental Methodologies
To validate these values in your own laboratory, the following protocols are recommended. These are self-validating systems designed to ensure data integrity.
Protocol A: Gas Saturation (Transpiration) Method
Best for measuring Vapor Pressure at ambient temperatures (20–50°C).
Principle: An inert gas transports vapor from a saturation cell; the mass loss or trapped analyte is quantified.
-
System Setup:
-
Saturator: U-tube packed with glass beads coated with 1-methyl-4-propylcyclohexane.
-
Carrier Gas: High-purity Nitrogen (
), flow controlled by Mass Flow Controller (MFC). -
Trap: Thermal desorption tube (Tenax TA) or cryogenic trap.
-
-
Procedure:
-
Equilibrate saturator in a water bath at
. -
Flow
at a low rate (e.g., 20 mL/min) to ensure saturation equilibrium. Validation: Run at 10, 20, and 30 mL/min. Calculated VP should be independent of flow rate. -
Collect sample for fixed time (
).
-
-
Analysis:
-
Analyze trap via GC-MS/FID.
-
Calculate Vapor Pressure (
) using Dalton’s Law: Where .
-
Protocol B: Comparative GC Retention Index (Kovats)
Rapid estimation of Boiling Point relative to n-alkanes.
Principle: Retention time on a non-polar column (e.g., DB-5, HP-1) correlates linearly with boiling point for homologous series.
-
Standard Preparation: Mix C9, C10, C11, C12 n-alkanes with 1-methyl-4-propylcyclohexane and n-butylcyclohexane.
-
Run Conditions:
-
Column: Non-polar (100% Dimethylpolysiloxane).
-
Temp Program: 40°C (hold 2 min)
250°C @ 10°C/min.
-
-
Calculation:
-
Validation: If 1-methyl-4-propylcyclohexane elutes before n-butylcyclohexane (Index < 1030), it confirms lower boiling point and higher volatility.
-
Expected Result: 1-methyl-4-propylcyclohexane
; n-butylcyclohexane .
-
Part 5: References
-
NIST Chemistry WebBook. 1-Methyl-4-propylcyclohexane (C10H20) Thermochemical Data. National Institute of Standards and Technology. [Link]
-
NIST Chemistry WebBook. Butylcyclohexane Thermochemical Data. National Institute of Standards and Technology. [Link]
-
PubChem. Compound Summary: 1-Methyl-4-propylcyclohexane. National Library of Medicine. [Link]
-
Cheméo. Chemical Properties of 1-Methyl-4-propylcyclohexane, trans.[Link]
-
Verevkin, S. P., et al. Vapor Pressures and Enthalpies of Vaporization of a Series of the Linear n-Alkyl-Benzenes. Journal of Chemical & Engineering Data. (Methodology Reference for Transpiration). [Link]
Safety Operating Guide
Personal protective equipment for handling 1-Methyl-4-propylcyclohexane
A Researcher's Guide to Safely Handling 1-Methyl-4-propylcyclohexane
As professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. This guide provides essential, experience-driven protocols for the safe handling of 1-Methyl-4-propylcyclohexane, ensuring the well-being of laboratory personnel and the integrity of your research. The procedures outlined below are designed to be a self-validating system of safety, grounded in authoritative sources.
Understanding the Hazard: A Proactive Approach to Safety
1-Methyl-4-propylcyclohexane is a flammable liquid with significant health and environmental hazards. A thorough understanding of its properties is the foundation of safe handling.
Key Hazards:
-
Flammability: This compound is a flammable liquid and vapor (H226). It is crucial to work in an environment free from ignition sources.
-
Aspiration Hazard: May be fatal if swallowed and enters airways (H304). This necessitates careful handling to prevent ingestion and immediate medical attention if it occurs.
-
Skin Irritation and Sensitization: Causes skin irritation (H315) and may provoke an allergic skin reaction (H317). Prolonged or repeated contact should be avoided through the use of appropriate protective gloves.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410). Proper disposal procedures are critical to prevent environmental contamination.
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | Liquid and vapor are flammable. |
| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways. |
| Skin Irritation | H315 | Causes skin irritation. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 1-Methyl-4-propylcyclohexane. The following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves are required. Given the skin irritation and sensitization properties, select gloves made of materials like nitrile rubber, and inspect them for any signs of degradation or perforation before each use.[1]
-
Skin and Body Protection: A flame-retardant lab coat is essential. For larger quantities or procedures with a higher risk of splashing, consider impervious clothing.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Preparation and Handling:
-
Work Area Preparation:
-
Ensure the work area is clean, uncluttered, and equipped with a functioning chemical fume hood.
-
Remove all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[3]
-
Use explosion-proof electrical and ventilating equipment.
-
Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) readily available.[3]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.[3]
-
-
Chemical Handling:
-
Always handle 1-Methyl-4-propylcyclohexane within a chemical fume hood.
-
Use only non-sparking tools.
-
Keep the container tightly closed when not in use.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the work area.
-
Spill Management:
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent, non-combustible material like sand or earth to contain the liquid.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Environmental Responsibility
Due to its high aquatic toxicity, proper disposal of 1-Methyl-4-propylcyclohexane and any contaminated materials is a critical responsibility.
-
Waste Collection:
-
Collect all waste, including unused chemicals, contaminated absorbents, and disposable PPE, in clearly labeled, sealed containers.
-
-
Disposal Method:
-
Dispose of chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Never dispose of 1-Methyl-4-propylcyclohexane down the drain or in regular trash.[4]
-
Contaminated containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[1]
-
Emergency Procedures: Preparedness is Key
In case of an emergency, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Visualizing the Workflow: PPE Selection and Disposal
Caption: Workflow for PPE selection and disposal when handling 1-Methyl-4-propylcyclohexane.
References
-
Occupational Safety and Health Administration (OSHA). 1926.152 - Flammable liquids.[Link]
-
Occupational Safety and Health Administration (OSHA). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines.[Link]
-
U.S. Chemical Storage. The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.[Link]
-
ChemBK. 1-isopropyl-4-methylcyclohexane.[Link]
-
U.S. Chemical Storage. OSHA Flammable Storage Requirements | Safety & Compliance.[Link]
-
National Institute for Occupational Safety and Health (NIOSH). METHYLCYCLOHEXANE - International Chemical Safety Cards.[Link]
-
360training. What You Must Know About Flammable Liquids Handling and Storage.[Link]
-
PubChem. 1-Methyl-4-isopropylcyclohexane.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
